Kuguacin R
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H48O4 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
8-[(E)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol |
InChI |
InChI=1S/C30H48O4/c1-19(9-8-14-25(2,3)33)20-12-15-28(7)21-13-16-30-22(10-11-23(31)26(30,4)5)29(21,24(32)34-30)18-17-27(20,28)6/h8,13-14,16,19-24,31-33H,9-12,15,17-18H2,1-7H3/b14-8+ |
InChI Key |
PAZKUEDDPDHJSO-RIYZIHGNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of Kuguacin R from Momordica charantia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kuguacin R, a cucurbitane-type triterpenoid (B12794562) isolated from the stems and leaves of Momordica charantia, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and antiviral activities. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. It details the experimental protocols for extraction and purification and presents the available quantitative and spectroscopic data. Furthermore, this guide explores the putative signaling pathways associated with the bioactivities of related compounds from M. charantia, offering a foundation for future research and drug development endeavors.
Discovery and Sourcing
This compound was first reported as a novel cucurbitane-type triterpenoid isolated from the stems and leaves of Momordica charantia L.. This plant, commonly known as bitter melon, is a member of the Cucurbitaceae family and is widely cultivated in tropical and subtropical regions. It has a long history of use in traditional medicine for treating a variety of ailments. The discovery of this compound and other related triterpenoids has further solidified the scientific basis for the medicinal use of M. charantia.
Experimental Protocols
The isolation and purification of this compound involve a multi-step process combining extraction and chromatographic techniques. The following protocols are based on the methodologies described for the isolation of cucurbitane-type triterpenoids from M. charantia.
Plant Material and Extraction
-
Plant Material Collection and Preparation: The stems and leaves of Momordica charantia are collected and air-dried. The dried plant material is then powdered to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is extracted with 95% ethanol (B145695) (EtOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the bioactive compounds. The resulting EtOH extracts are then combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude EtOH extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity, with triterpenoids like this compound typically concentrating in the EtOAc fraction.
Chromatographic Purification
The EtOAc-soluble fraction, enriched with triterpenoids, is subjected to a series of chromatographic separations to isolate this compound.
-
Silica (B1680970) Gel Column Chromatography: The EtOAc extract is loaded onto a silica gel column and eluted with a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified using a Sephadex LH-20 column, with MeOH as the mobile phase, to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a C18 column with a mobile phase of MeOH and water. This step allows for the isolation of this compound in high purity.
Quantitative Data
While the seminal paper by Zhao et al. (2014) describes the isolation of this compound, specific quantitative data such as the yield from the initial plant material and the final purity percentage are not explicitly detailed in publicly available abstracts. This information would typically be found within the experimental section of the full research article. However, for related cucurbitane triterpenoids, yields can vary significantly based on the plant source, geographical location, and the specific isolation techniques employed.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Data not available in publicly accessible formats. |
| ¹³C NMR | Data not available in publicly accessible formats. |
| Mass Spectrometry (MS) | Data not available in publicly accessible formats. |
Note: The detailed spectroscopic data for the structural elucidation of this compound is contained within the full scientific publication by Zhao et al. (2014) and is not available in publicly accessible databases. For research purposes, it is imperative to consult the original publication.
Putative Signaling Pathways
Direct experimental evidence detailing the specific signaling pathways modulated by this compound is currently limited in the available scientific literature. However, based on the known anti-inflammatory and antiviral activities of Momordica charantia extracts and other isolated cucurbitane-triterpenoids, several putative pathways can be proposed. It is important to note that these are inferred pathways and require direct experimental validation for this compound.
Anti-Inflammatory Signaling Pathway
Extracts from M. charantia have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators. A likely mechanism of action for this compound, as a cucurbitane triterpenoid, involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.
The In Vitro Mechanism of Action of Kuguacins: A Technical Guide
Disclaimer: This technical guide details the in vitro mechanism of action of Kuguacin J , a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia. At present, there is a notable lack of specific in vitro mechanistic studies published for the closely related compound, Kuguacin R . The information presented herein, therefore, serves as a comprehensive overview of the known anti-cancer activities of a prominent member of the kuguacin family and may provide insights into the potential mechanisms of related compounds like this compound.
Core Anti-Cancer Mechanisms of Kuguacin J In Vitro
Kuguacin J exhibits a multi-faceted approach to inhibiting cancer cell proliferation and survival in vitro. The primary mechanisms of action observed across various cancer cell lines, predominantly in prostate and breast cancer, are the induction of G1 phase cell cycle arrest and the activation of apoptosis . Furthermore, Kuguacin J has been shown to modulate signaling pathways that regulate cell growth, survival, and metastasis, and to reverse multidrug resistance.
Induction of G1 Phase Cell Cycle Arrest
Kuguacin J consistently induces a halt in the G1 phase of the cell cycle in cancer cells, thereby preventing their progression to the S phase and subsequent division.[1][2] This arrest is orchestrated by modulating the expression of key cell cycle regulatory proteins.
Modulation of Cell Cycle Regulatory Proteins
Kuguacin J has been demonstrated to significantly decrease the protein levels of key cyclins and cyclin-dependent kinases (CDKs) that govern the G1/S transition. Specifically, it downregulates Cyclin D1, Cyclin E, CDK2, and CDK4.[1][2] Concurrently, Kuguacin J upregulates the expression of CDK inhibitors (CKIs), p21 and p27, which bind to and inhibit the activity of cyclin-CDK complexes.[1] This dual action effectively freezes the cell cycle in the G1 phase.
Quantitative Data: Effects on Cell Cycle Regulatory Proteins
| Cell Line | Treatment Concentration | Protein | Change in Expression | Reference |
| LNCaP (Prostate Cancer) | Not specified | Cyclin D1 | Markedly decreased | |
| LNCaP (Prostate Cancer) | Not specified | Cyclin E | Markedly decreased | |
| LNCaP (Prostate Cancer) | Not specified | CDK2 | Markedly decreased | |
| LNCaP (Prostate Cancer) | Not specified | CDK4 | Markedly decreased | |
| LNCaP (Prostate Cancer) | Not specified | p21 | Increased | |
| LNCaP (Prostate Cancer) | Not specified | p27 | Increased | |
| PC3 (Prostate Cancer) | Not specified | Cyclin D1 | Markedly decreased | |
| PC3 (Prostate Cancer) | Not specified | Cyclin E | Markedly decreased | |
| PC3 (Prostate Cancer) | Not specified | CDK2 | Markedly decreased | |
| PC3 (Prostate Cancer) | Not specified | CDK4 | Markedly decreased |
Signaling Pathway for Kuguacin J-Induced G1 Cell Cycle Arrest
Caption: Kuguacin J induces G1 phase cell cycle arrest.
Induction of Apoptosis
Kuguacin J is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is primarily mediated through the intrinsic, or mitochondrial, pathway, which involves the regulation of Bcl-2 family proteins and the subsequent activation of caspases.
Modulation of Apoptotic Regulatory Proteins
Kuguacin J treatment leads to an increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins. Specifically, it upregulates the expression of Bax and Bad while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in balance leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade. A key executioner caspase, Caspase-3, is activated, leading to the cleavage of essential cellular substrates like poly (ADP-ribose) polymerase (PARP), ultimately resulting in cell death.
Quantitative Data: Effects on Apoptotic Regulatory Proteins
| Cell Line | Treatment Concentration | Protein | Change in Expression | Reference |
| LNCaP (Prostate Cancer) | Not specified | Bax/Bcl-2 ratio | Augmented | |
| LNCaP (Prostate Cancer) | Not specified | Bad/Bcl-xL ratio | Augmented | |
| LNCaP (Prostate Cancer) | Not specified | Cleaved Caspase-3 | Increased | |
| LNCaP (Prostate Cancer) | Not specified | Cleaved PARP | Increased | |
| LNCaP (Prostate Cancer) | Not specified | Survivin | Reduced | |
| MCF-7 (Breast Cancer) | 80 µg/mL | Caspase-3 activity | Increased by 75% | |
| MDA-MB-231 (Breast Cancer) | 80 µg/mL | Caspase-3 activity | Increased by 82% |
Signaling Pathway for Kuguacin J-Induced Apoptosis
Caption: Kuguacin J induces apoptosis via the mitochondrial pathway.
Reversal of Multidrug Resistance
Kuguacin J has demonstrated the ability to sensitize multidrug-resistant (MDR) cancer cells to conventional chemotherapeutic agents. This is achieved through the direct inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of cytotoxic drugs from cancer cells.
Mechanism of P-glycoprotein Inhibition
Kuguacin J directly interacts with the drug-substrate-binding site on P-gp, thereby competitively inhibiting the transport of chemotherapeutic drugs like vinblastine (B1199706) and paclitaxel (B517696) out of the cancer cell. This leads to an increased intracellular accumulation of these drugs, restoring their cytotoxic efficacy.
Quantitative Data: Reversal of Multidrug Resistance
| Cell Line | Chemotherapeutic Agent | Kuguacin J Concentration | Fold Increase in Sensitivity | Reference |
| KB-V1 (Cervical Cancer) | Vinblastine | 5 µM | 1.9 | |
| KB-V1 (Cervical Cancer) | Vinblastine | 10 µM | 4.3 | |
| KB-V1 (Cervical Cancer) | Paclitaxel | 5 µM | 1.9 | |
| KB-V1 (Cervical Cancer) | Paclitaxel | 10 µM | 3.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2.0 × 10³ cells per well and incubate for 24 hours.
-
Treatment: Add varying concentrations of Kuguacin J and/or chemotherapeutic agents to the wells.
-
Incubation: Incubate the cells for 48 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for a further 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis
-
Cell Lysis: Treat cells with Kuguacin J, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with Kuguacin J, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
P-glycoprotein Transport Assay (Rhodamine 123 Accumulation)
-
Cell Preparation: Harvest and resuspend P-gp-overexpressing cells in a suitable buffer.
-
Inhibitor Incubation: Pre-incubate the cells with Kuguacin J or a known P-gp inhibitor (e.g., verapamil).
-
Substrate Addition: Add a fluorescent P-gp substrate, such as Rhodamine 123, to the cell suspension.
-
Incubation: Incubate the cells at 37°C to allow for substrate uptake and efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: An increase in intracellular fluorescence in the presence of Kuguacin J indicates inhibition of P-gp-mediated efflux.
Conclusion
The available in vitro evidence strongly suggests that Kuguacin J is a promising anti-cancer agent that acts through multiple mechanisms, including the induction of G1 cell cycle arrest, the activation of apoptosis via the mitochondrial pathway, and the reversal of multidrug resistance by inhibiting P-glycoprotein. While these findings provide a solid foundation for the potential therapeutic application of kuguacins, further research is imperative to elucidate the specific mechanism of action of this compound and to validate these findings in preclinical and clinical settings. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into this important class of natural compounds.
References
- 1. Induction of G1 arrest and apoptosis in androgen-dependent human prostate cancer by Kuguacin J, a triterpenoid from Momordica charantia leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Screening of Kuguacin R: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuguacin R is a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia (bitter melon), a plant with a long history of use in traditional medicine.[1] Triterpenoids from this plant, including various kuguacins, have garnered significant scientific interest due to their diverse biological activities, which encompass anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This technical guide provides a comprehensive overview of the biological activity screening of this compound and related compounds, with a focus on their potential therapeutic applications. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from closely related kuguacins and other cucurbitane triterpenoids isolated from Momordica charantia to provide a representative profile of its potential biological activities.
Cytotoxicity and Anti-Cancer Activity
The cytotoxic potential of kuguacins and related compounds is a significant area of investigation, particularly for their application in oncology. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Table 1: Cytotoxicity Data for Kuguacins and Related Compounds
| Compound/Extract | Cell Line | Activity | IC50/EC50 Value | Reference |
| Kuguacin C | C8166 (uninfected) | Cytotoxicity | > 200 µg/mL | [7] |
| Kuguacin E | C8166 (uninfected) | Cytotoxicity | > 200 µg/mL | [7] |
| Ethanol (B145695) Extract of M. charantia | MCF-7 (breast cancer) | Cytotoxicity | Not specified, dose-dependent effect observed at 80 µg/mL | [5] |
| Kuguacin J | KB-V1 (cervical carcinoma, multidrug-resistant) | Sensitization to Vinblastine | 1.9-fold and 4.3-fold increase in sensitivity at 5 and 10 µM | [3] |
| Kuguacin J | KB-V1 (cervical carcinoma, multidrug-resistant) | Sensitization to Paclitaxel | 1.9-fold and 3.2-fold increase in sensitivity at 5 and 10 µM | [3] |
Anti-inflammatory Activity
This compound is reported to possess anti-inflammatory properties.[1] The anti-inflammatory effects of Momordica charantia extracts and their constituent cucurbitane triterpenoids are often evaluated by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated immune cells, such as macrophages.
A study on cucurbitane-type triterpenoids from Momordica charantia fruit demonstrated potent inhibitory effects on the production of pro-inflammatory cytokines, including IL-6, IL-12 p40, and TNF-α, in LPS-stimulated bone marrow-derived dendritic cells (BMDCs).[8] Although this compound was not specifically evaluated in this study, the data for other cucurbitanes from the same plant suggest a likely mechanism of action.
Table 2: Anti-inflammatory Activity of Cucurbitane-Type Triterpenoids from Momordica charantia
| Compound | Pro-inflammatory Cytokine | IC50 Value (µM) |
| (23E)-3β-hydroxy-7β,25-dimethoxycucurbita-5,23-dien-19-al | IL-6 | 0.028 |
| (19R,23E)-5β,19-epoxy-19-methoxycucurbita-6,23-diene-3β,25-diol | IL-6 | 0.157 |
| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al | TNF-α | 0.033 |
| 5β,19-epoxycucurbita-6,23-diene-3β,19,25-triol | TNF-α | 0.043 |
| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al | IL-12 p40 | 0.012 |
Antiviral Activity
Several kuguacins have demonstrated potential as antiviral agents.[1] Notably, Kuguacin C and Kuguacin E have been reported to exhibit moderate anti-HIV-1 activity.[7]
Table 3: Antiviral Activity of Kuguacins
| Compound | Virus | Cell Line | Activity | EC50 Value | Reference |
| Kuguacin C | HIV-1 | C8166 | Anti-HIV-1 | 8.45 µg/mL | [7] |
| Kuguacin E | HIV-1 | C8166 | Anti-HIV-1 | 25.62 µg/mL | [7] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a representative method for assessing the cytotoxicity of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol outlines a common method for screening for anti-inflammatory activity.
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Interpretation: A decrease in nitric oxide production compared to the LPS-stimulated control indicates anti-inflammatory activity.
Antiviral Assay (General Protocol)
This is a generalized protocol for assessing antiviral activity.
-
Cell Infection: Plate host cells in a 96-well plate. Infect the cells with the virus of interest at a specific multiplicity of infection (MOI).
-
Compound Application: Simultaneously or post-infection, add different concentrations of this compound to the wells.
-
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-72 hours).
-
Assessment of Viral Activity: Evaluate the antiviral effect using one of the following methods:
-
Plaque Reduction Assay: Stain the cells to visualize and count viral plaques. A reduction in plaque number indicates antiviral activity.
-
Cytopathic Effect (CPE) Inhibition Assay: Observe the cells microscopically for virus-induced cell death and morphological changes.
-
Viral Yield Reduction Assay: Quantify the amount of virus produced in the supernatant using methods like qPCR or TCID50.
-
-
Data Analysis: Determine the EC50 (half-maximal effective concentration) of the compound.
Signaling Pathways
The anti-inflammatory effects of compounds from Momordica charantia are often attributed to the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. A hydroethanolic leaf extract of M. charantia has been shown to downregulate the expression of TNF-α and MAPK and suppress NF-κB transcripts in LPS-stimulated macrophages.[9]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Preliminary Anti-inflammatory Effects of Kuguacin R: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct quantitative data and detailed experimental protocols specifically for the anti-inflammatory effects of Kuguacin R are not extensively available in the current body of scientific literature. This document provides a comprehensive overview of the anti-inflammatory properties of closely related cucurbitane-type triterpenoids isolated from Momordica charantia, the same plant source as this compound. The methodologies and findings presented herein are based on studies of these analogous compounds and serve as a predictive guide for the potential anti-inflammatory profile of this compound.
Introduction
This compound, a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia L., belongs to a class of natural products known for a variety of pharmacological activities, including anti-inflammatory effects.[1] While specific studies on this compound are limited, research on other cucurbitane triterpenoids from Momordica charantia provides strong evidence for their potential as anti-inflammatory agents. These compounds have been shown to modulate key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes. This whitepaper will synthesize the available data on related compounds to project the preliminary anti-inflammatory profile of this compound, detailing potential mechanisms of action, experimental protocols for evaluation, and quantitative data from analogous compounds.
Potential Anti-inflammatory Mechanisms of Cucurbitane Triterpenoids
Cucurbitane triterpenoids from Momordica charantia have been demonstrated to exert their anti-inflammatory effects through the modulation of several key signaling pathways. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[2][3] By inhibiting the activation of NF-κB, these compounds can suppress the expression of a wide range of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme cyclooxygenase-2 (COX-2).[2][4]
Quantitative Data for Cucurbitane Triterpenoids from Momordica charantia
The following tables summarize the quantitative data on the anti-inflammatory effects of various cucurbitane-type triterpenoids isolated from Momordica charantia. This data provides a benchmark for the potential potency of this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production by Kuguaovins A-G in LPS-stimulated Macrophages
| Compound | IC50 (μM) |
| Kuguaovin A | 15-35 |
| Kuguaovin B | 15-35 |
| Kuguaovin C | 15-35 |
| Kuguaovin D | 15-35 |
| Kuguaovin E | 15-35 |
| Kuguaovin F | 15-35 |
| Kuguaovin G | 15-35 |
| Data from a study on new cucurbitane-type triterpenoids from the rattans of wild Momordica charantia, which exhibited weak anti-inflammatory effects. |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by Cucurbitane-Type Triterpenoids in LPS-stimulated Bone Marrow-Derived Dendritic Cells (BMDCs)
| Compound Number | IL-6 IC50 (μM) | IL-12 p40 IC50 (μM) | TNF-α IC50 (μM) |
| 3 | 0.245 | - | - |
| 4 | 0.363 | 0.031 | - |
| 5 | - | 0.063 | - |
| 6 | 0.381 | 0.012 | - |
| 8 | - | 0.085 | - |
| 9 | - | 0.052 | - |
| 11 | 0.157 | 0.073 | - |
| 12 | 0.028 | 0.045 | - |
| SB203580 (Positive Control) | 5.000 | 3.500 | - |
| A selection of potent compounds from a study of 15 cucurbitane-type triterpenoids isolated from M. charantia fruit. Not all IC50 values were reported for all cytokines. |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of cucurbitane triterpenoids from Momordica charantia. These protocols can be adapted for the investigation of this compound.
Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Methodology:
-
Seed RAW 264.7 cells in 96-well plates and culture until confluent.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control group.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production.
-
Inhibition of Pro-inflammatory Cytokine Production
-
Cell Line: Bone marrow-derived dendritic cells (BMDCs) or a similar immune cell line.
-
Methodology:
-
Culture BMDCs in appropriate media.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12 p40) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Calculate the percentage of cytokine inhibition and determine the IC50 values.
-
Western Blot Analysis for NF-κB Pathway Proteins
-
Cell Line: RAW 264.7 or other suitable cells.
-
Methodology:
-
Treat cells with the test compound and/or LPS for specified time points.
-
Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against key NF-κB pathway proteins (e.g., p-IκBα, IκBα, p-p65, p65).
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities to determine the effect of the compound on protein expression and phosphorylation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its anti-inflammatory evaluation.
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Conclusion
While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking, the substantial body of research on analogous cucurbitane-type triterpenoids from Momordica charantia provides a strong foundation for its potential as a potent anti-inflammatory agent. The data from related compounds suggest that this compound is likely to inhibit the production of key inflammatory mediators such as NO, TNF-α, and IL-6, possibly through the modulation of the NF-κB signaling pathway. The experimental protocols and workflows outlined in this whitepaper provide a clear roadmap for the systematic evaluation of this compound's anti-inflammatory properties. Further research is warranted to isolate and characterize the specific activities of this compound and to fully elucidate its therapeutic potential.
References
Exploratory Studies on the Antiviral Potential of Kuguacin R: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the antiviral activity of Kuguacin R is limited in publicly available scientific literature. This guide synthesizes information from studies on closely related kuguacins and other bioactive compounds isolated from Momordica charantia (bitter melon) to provide a comprehensive overview of the potential antiviral properties and investigational frameworks for this compound.
Introduction
This compound is a cucurbitane-type triterpenoid (B12794562) found in Momordica charantia[1]. This plant has a long history in traditional medicine for treating various ailments, and modern research has identified a range of bioactive compounds within it, including triterpenoids, proteins, and flavonoids, which exhibit properties such as anti-inflammatory, antimicrobial, and antiviral effects[1][2]. While the antiviral potential of Momordica charantia extracts is well-documented, research has often focused on other constituents like MAP30 and other kuguacins[3][4][5]. This document aims to provide a technical framework for the exploratory study of this compound's antiviral potential, drawing upon the methodologies and findings from research on analogous compounds.
Quantitative Data on Related Kuguacins and Momordica charantia Constituents
To establish a baseline for the potential efficacy of this compound, it is useful to examine the antiviral activities of other kuguacins and bioactive compounds isolated from Momordica charantia. The following table summarizes the available quantitative data.
| Compound | Virus | Cell Line | EC50 | IC50 | Selectivity Index (SI) | Reference |
| Kuguacin C | HIV-1 | C8166 | 8.45 µg/mL | >200 µg/mL | >23.67 | [3] |
| Kuguacin E | HIV-1 | C8166 | 25.62 µg/mL | >200 µg/mL | >7.81 | [3] |
Note: EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A higher Selectivity Index (IC50/EC50) indicates a more favorable safety profile.
Experimental Protocols for Antiviral Activity Assessment
The following is a generalized experimental protocol for assessing the in vitro antiviral activity of a compound like this compound, based on standard virological assays.
3.1. Cell and Virus Culture
-
Cell Lines: Vero cells (African green monkey kidney epithelial cells) are commonly used for their susceptibility to a wide range of viruses and are suitable for cytotoxicity and antiviral assays[6][7]. Other cell lines may be chosen based on the specific virus being studied (e.g., C8166 for HIV)[3].
-
Virus Strains: The choice of virus will depend on the research focus. Examples from related studies include Human Immunodeficiency Virus (HIV-1), Herpes Simplex Virus (HSV-1), and Porcine Epidemic Diarrhea Virus (PEDV)[3][6][8].
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM for Vero cells) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
3.2. Cytotoxicity Assay
Before assessing antiviral activity, the cytotoxicity of this compound on the host cells must be determined to ensure that any observed antiviral effect is not due to cell death.
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the cells.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay or alamarBlue assay[6].
-
IC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
3.3. Antiviral Assay (e.g., Plaque Reduction Assay)
This assay determines the concentration of the compound required to reduce the number of viral plaques by 50%.
-
Cell Seeding: Seed host cells in 6- or 12-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of various concentrations of this compound.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: Remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) with the corresponding concentrations of this compound.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
EC50 Calculation: Calculate the EC50 value by determining the concentration of this compound that reduces the plaque number by 50% compared to the virus control.
Visualization of Experimental Workflow and Potential Signaling Pathways
4.1. Experimental Workflow for Antiviral Assay
The following diagram illustrates a typical workflow for evaluating the antiviral potential of a test compound like this compound.
Caption: Workflow for in vitro antiviral activity and cytotoxicity assessment.
4.2. Postulated Antiviral Mechanisms of Action
While the specific mechanism of this compound is unknown, several antiviral mechanisms have been proposed for other phytochemicals, which could serve as a starting point for investigation. These include inhibiting viral entry, replication, or release[9]. Cucurbitacins, a class of compounds to which kuguacins belong, have been suggested to inhibit viral proteases and RNA-dependent RNA polymerase (RdRp)[8][10]. The following diagram illustrates a hypothetical signaling pathway for viral inhibition.
Caption: Postulated antiviral mechanisms of action for this compound.
Future Directions and Conclusion
The exploration of this compound's antiviral potential is a promising area of research, given the demonstrated antiviral activities of related compounds from Momordica charantia. Future studies should focus on:
-
In vitro screening: Testing this compound against a broad panel of viruses to identify its spectrum of activity.
-
Mechanism of action studies: Investigating the specific stages of the viral life cycle that are inhibited by this compound. This could involve time-of-addition assays, fusion assays, and enzyme inhibition assays (e.g., targeting viral proteases or polymerases).
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of viral infection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Momordica charantia: Functional Components and Biological Activities [mdpi.com]
- 4. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Assessment of Antiviral Effect of Natural Compounds on Porcine Epidemic Diarrhea Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral effects of Phyllanthus urinaria containing corilagin against human enterovirus 71 and Coxsackievirus A16 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plausible mechanisms explaining the role of cucurbitacins as potential therapeutic drugs against coronavirus 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Antiviral effects of phytochemicals against severe acute respiratory syndrome coronavirus 2 and their mechanisms of action: A review - PMC [pmc.ncbi.nlm.nih.gov]
Kuguacin R: A Technical Guide on its Natural Source, Abundance, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kuguacin R, a cucurbitane-type triterpenoid (B12794562), has been identified as a constituent of Momordica charantia, a plant recognized for its diverse medicinal properties. This document provides a comprehensive overview of the natural source and abundance of this compound, detailed experimental protocols for its isolation, and an exploration of its potential biological activities through key signaling pathways. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Source and Abundance
This compound is a naturally occurring phytochemical isolated from the medicinal plant Momordica charantia, commonly known as bitter melon.[1] This plant is a member of the Cucurbitaceae family and is widely cultivated in tropical and subtropical regions.[2] Various parts of Momordica charantia, including the fruits, seeds, leaves, and stems, are known to produce a variety of bioactive compounds, primarily cucurbitane-type triterpenoids.[2][3]
Table 1: Quantitative Analysis of Cucurbitane-Type Triterpenoids in Momordica charantia
| Compound | Plant Part | Method of Analysis | Reported Concentration/Yield | Reference |
| Five Cucurbitane Triterpenoids | Fruits | HPLC-ELSD | Detectable at levels as low as 10 µg/mL | [4][5] |
| Five Cucurbitane Triterpenoids | Dietary Supplements | HPLC-ESI-MS/MS | Total content ranged from 17 to 3464 µ g/serving | [6] |
| Kuguacin J | Leaves | Column Chromatography | 1.10 g purified from 1 kg of dried leaves | [7] |
| Momordicoside U | Whole Plant | Not specified | Moderate insulin (B600854) secretion activity | [8] |
| Charantosides I-VIII | Fruits | Not specified | Inhibitory effects on EBV-EA induction (IC50: 200-409 mol ratio/32 pmol TPA) | [9] |
Experimental Protocols: Isolation and Purification
The following is a detailed methodology for the isolation and purification of cucurbitane-type triterpenoids from Momordica charantia, based on established protocols for similar compounds like Kuguacin J.[7] This protocol can be adapted for the targeted isolation of this compound.
Plant Material and Extraction
-
Collection and Preparation: Fresh stems and leaves of Momordica charantia are collected and authenticated. The plant material is then air-dried and ground into a fine powder.
-
Extraction: The powdered plant material is extracted exhaustively with 80% ethanol (B145695) at room temperature. The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude ethanol extract.
Fractionation
-
Solvent-Solvent Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Bioassay-Guided Fractionation (Optional): If a specific biological activity is being targeted, each fraction can be tested to identify the most active fraction for further purification.
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The biologically active fraction (e.g., the ethyl acetate fraction) is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Sephadex LH-20 Column Chromatography: Fractions obtained from the silica gel column are further purified using a Sephadex LH-20 column with an appropriate solvent system (e.g., methanol) to remove smaller impurities.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (RP-HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, to yield the pure this compound.
Structure Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the detailed chemical structure and stereochemistry.
Signaling Pathways and Biological Activity
While research specifically on this compound is ongoing, studies on cucurbitane-type triterpenoids from Momordica charantia suggest several potential signaling pathways through which it may exert its biological effects, including anti-inflammatory and anti-cancer activities.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Many cucurbitane triterpenoids have been shown to inhibit this pathway.[10][11] The proposed mechanism involves the prevention of the degradation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is often observed in cancer. Some cucurbitane triterpenoids have been found to modulate this pathway, suggesting a potential mechanism for their anti-cancer effects.[12]
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
Interaction with P-glycoprotein (MDR1)
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of xenobiotics, including many chemotherapeutic drugs, from cells. Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells. Kuguacin J, a closely related compound, has been shown to inhibit the function of P-gp, thereby increasing the intracellular concentration of chemotherapeutic agents.[7][13] This suggests that this compound may also act as a P-gp inhibitor, potentially reversing multidrug resistance in cancer.
Caption: Proposed mechanism of P-glycoprotein inhibition by this compound.
Conclusion
This compound, a triterpenoid from Momordica charantia, represents a promising natural product for further investigation. Its presence in a traditionally used medicinal plant, coupled with the known biological activities of related cucurbitane triterpenoids, highlights its potential for therapeutic applications. The detailed experimental protocols provided herein offer a solid foundation for its isolation and further characterization. Future research should focus on the quantitative analysis of this compound in various parts of Momordica charantia and a more in-depth elucidation of its specific interactions with key signaling pathways to fully understand its pharmacological potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Cucurbitane Triterpenoids and Steroidal Glycoside from Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination and quantitation of five cucurbitane triterpenoids in Momordica charantia by reversed-phase high-performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of cucurbitane-type triterpenes and triterpene glycosides in dietary supplements containing bitter melon (Momordica charantia) by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cucurbitane-type triterpenoids from Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cucurbitane-type triterpenoids from the fruits of Momordica charantia and their cancer chemopreventive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cucurbitacin B Down-Regulates TNF Receptor 1 Expression and Inhibits the TNF-α-Dependent Nuclear Factor κB Signaling Pathway in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Kuguacin R: A Technical Whitepaper on a Promising Triterpenoid from Traditional Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kuguacin R is a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia (commonly known as bitter melon), a plant with a rich history in traditional medicine across Asia, South America, and Africa.[1][2][3][4] Traditionally, various parts of the bitter melon plant have been used to treat a multitude of ailments, including diabetes, inflammation, microbial infections, and cancer.[2] this compound, as part of a larger family of related compounds known as kuguacins, is noted for its potential anti-inflammatory, antimicrobial, and antiviral activities. This technical guide provides a comprehensive overview of this compound and its related compounds, focusing on their role in traditional medicine, their demonstrated biological activities, and the molecular mechanisms that may underlie their therapeutic potential. Detailed experimental protocols and quantitative data from studies on closely related kuguacins are presented to serve as a foundational resource for future research and drug development efforts.
Introduction: this compound in the Context of Traditional Medicine
Momordica charantia is a well-regarded plant in traditional pharmacopeias, where it is used to manage conditions ranging from diabetes to inflammatory disorders. The therapeutic efficacy of bitter melon is attributed to its complex phytochemical profile, which includes proteins, flavonoids, saponins, and notably, a class of triterpenoids known as cucurbitacins and their derivatives, the kuguacins. This compound is a member of this family, which is primarily isolated from the leaves, stems, fruits, and roots of the plant. While the broader extracts of M. charantia have been studied extensively, research into the specific activities of isolated compounds like this compound is crucial for understanding their mechanisms of action and unlocking their full therapeutic potential. The primary reported activities for the kuguacin family include anti-diabetic, anti-cancer, antiviral, and anti-inflammatory effects.
Biological Activities and Quantitative Data
While specific quantitative data for this compound is limited in publicly accessible literature, studies on other kuguacins and related cucurbitane triterpenoids from M. charantia provide valuable insights into the potential potency of this compound class. The data below is compiled from studies on these closely related molecules to serve as a benchmark for future investigations into this compound.
Table 1: Anti-inflammatory Activity of Cucurbitane Triterpenoids from M. charantia
Data from a study on compounds isolated from M. charantia fruit, tested on lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells.
| Compound | Target Cytokine | IC₅₀ (µM) |
| Kuguacin-related Cmpd. 4 | IL-6 | 0.363 |
| Kuguacin-related Cmpd. 6 | IL-6 | 0.381 |
| Kuguacin-related Cmpd. 11 | IL-6 | 0.157 |
| Kuguacin-related Cmpd. 12 | IL-6 | 0.028 |
| Kuguacin-related Cmpd. 4 | IL-12 p40 | 0.031 |
| Kuguacin-related Cmpd. 6 | IL-12 p40 | 0.012 |
| Kuguacin-related Cmpd. 9 | IL-12 p40 | 0.052 |
| Kuguacin-related Cmpd. 11 | IL-12 p40 | 0.073 |
| Kuguacin-related Cmpd. 4 | TNF-α | 0.810 |
| Kuguacin-related Cmpd. 6 | TNF-α | 0.043 |
| Kuguacin-related Cmpd. 9 | TNF-α | 0.087 |
| Kuguacin-related Cmpd. 11 | TNF-α | 0.033 |
| SB203580 (Positive Control) | IL-6 | 5.000 |
| SB203580 (Positive Control) | IL-12 p40 | 3.500 |
Table 2: Anti-HIV and Chemosensitizing Activities of Kuguacins
| Compound | Activity | Cell Line / Assay | EC₅₀ / IC₅₀ | Reference |
| Kuguacin C | Anti-HIV-1 | C8166 cells | EC₅₀: 8.45 µg/mL | |
| Kuguacin E | Anti-HIV-1 | C8166 cells | EC₅₀: 25.62 µg/mL | |
| Kuguacin C | Cytotoxicity | C8166 cells | IC₅₀: >200 µg/mL | |
| Kuguacin E | Cytotoxicity | C8166 cells | IC₅₀: >200 µg/mL | |
| Kuguacin J | P-gp Inhibition | [¹²⁵I]-IAAP Photoaffinity Labeling | IC₅₀: 8.3 ± 5.4 µM |
Known Signaling Pathways and Mechanisms of Action
The anti-inflammatory properties of M. charantia and its constituent cucurbitanes, likely including this compound, are strongly associated with the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as iNOS and COX-2.
Studies on related compounds suggest that the mechanism involves inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα phosphorylation and subsequent degradation, the translocation of NF-κB to the nucleus is blocked, thereby suppressing the transcription of inflammatory genes. This interruption of the NF-κB cascade is a key mechanism by which these compounds exert their anti-inflammatory effects.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Kuguacin R from Momordica charantia Leaves
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kuguacin R is a cucurbitane-type triterpenoid (B12794562) found in the leaves of Momordica charantia (bitter melon).[1] This class of compounds has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-viral properties.[1] Notably, related compounds such as Kuguacin J have been shown to inhibit P-glycoprotein (ABCB1), a key contributor to multidrug resistance in cancer cells, suggesting a potential role for these molecules as chemosensitizers in cancer therapy.[2][3][4][5] This document provides a detailed protocol for the extraction and purification of this compound from Momordica charantia leaves, compiled from established methodologies.
Data Presentation: Extraction and Yield
The efficiency of extracting Kuguacins and other triterpenoids is influenced by the choice of solvent and extraction conditions. The following tables summarize quantitative data from studies on Momordica charantia leaf and fruit extracts.
Table 1: Yield of Total Saponins from Momordica charantia Leaf Extract
| Extraction Phase | Yield (%) |
| 80% Ethanol (B145695) Extract | 15.6 |
| Petroleum Ether Fraction | 2.5 |
| Ethyl Acetate (B1210297) Fraction | 1.8 |
| n-Butanol Fraction | 3.2 |
| Water Fraction | 7.1 |
Data adapted from a study on the quantitative determination of triterpenoids in Momordica charantia leaves. The n-butanol fraction is often enriched with saponins.
Table 2: Influence of Extraction Parameters on Steroidal Glycoside Yield from Momordica charantia Fruit
| Ethanol Concentration (%) | Temperature (°C) | Yield (mg/50g dried material) |
| 50 | 50 | 12.03 (predicted) |
| 50 | 150 | 10.23 (experimental) |
| 100 | 50 | - |
| 100 | 150 | - |
This data, while from the fruit, illustrates the impact of solvent concentration and temperature on the extraction of related compounds.[6]
Experimental Protocols
This section details a comprehensive protocol for the extraction and purification of this compound from Momordica charantia leaves, synthesized from multiple research studies.[2][7]
Preparation of Plant Material
-
Collection and Identification: Fresh leaves of Momordica charantia should be collected and botanically authenticated.
-
Drying: The leaves are washed thoroughly and dried at a temperature of 30–45°C until a constant weight is achieved.
-
Pulverization: The dried leaves are ground into a fine powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Maceration:
-
Soak the dried, powdered leaves (e.g., 1 kg) in 80% ethanol (e.g., 4 L) at a ratio of 1:4 (w/v).
-
Macerate at 37°C for 16 hours with occasional agitation.
-
Filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction process with the plant residue using fresh 80% ethanol to ensure exhaustive extraction.
-
-
Concentration:
-
Combine the filtrates from all extraction steps.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a viscous crude extract.
-
The crude extract can be lyophilized (freeze-dried) to yield a dry powder.
-
Liquid-Liquid Partitioning (Fractionation)
-
Suspension: Resuspend the crude ethanol extract in distilled water.
-
Sequential Extraction: Perform successive liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.
-
Hexane (B92381): Extract the aqueous suspension with an equal volume of n-hexane to remove non-polar compounds like fats and chlorophyll. Separate the hexane layer.
-
Diethyl Ether: Subsequently, extract the remaining aqueous layer with diethyl ether. This fraction has been reported to be rich in Kuguacins.[2]
-
Chloroform: Following the diethyl ether extraction, partition the aqueous layer with chloroform.
-
Ethyl Acetate: Continue the partitioning with ethyl acetate.
-
n-Butanol: Finally, extract the remaining aqueous layer with n-butanol.
-
-
Drying of Fractions: Dry each solvent fraction under reduced pressure to obtain the respective crude fractions.
Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica (B1680970) gel (e.g., 70–230 mesh) using a suitable solvent slurry (e.g., n-hexane).
-
Sample Loading: Dissolve the dried diethyl ether fraction (which is expected to be rich in this compound) in a minimal amount of the initial mobile phase solvent and load it onto the prepared silica gel column.
-
Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of ethyl acetate in n-hexane, followed by increasing concentrations of methanol (B129727) in ethyl acetate.[2]
-
Start with 100% n-hexane.
-
Gradually increase the concentration of ethyl acetate in n-hexane (e.g., from 10% to 100%).
-
Subsequently, introduce a gradient of methanol in ethyl acetate.
-
-
Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 50 mL).
-
Thin Layer Chromatography (TLC) Monitoring: Monitor the collected fractions by TLC to identify those containing compounds with a similar retention factor (Rf) to a this compound standard, if available. Combine the fractions that show the presence of the target compound.
-
Recrystallization: Further purify the combined fractions containing this compound by recrystallization from a suitable solvent (e.g., 95% ethanol) to obtain purified crystals of this compound.
Visualizations: Workflows and Signaling Pathways
Extraction and Purification Workflow
Caption: Figure 1. This compound Extraction and Purification Workflow.
Signaling Pathway: P-Glycoprotein Inhibition by Kuguacin J
Kuguacin J, a compound structurally similar to this compound, has been shown to inhibit the function of P-glycoprotein (P-gp or ABCB1), a membrane transporter responsible for the efflux of chemotherapeutic drugs from cancer cells, thus contributing to multidrug resistance.[2][3][4]
Caption: Figure 2. Mechanism of P-Glycoprotein Inhibition by Kuguacin J.
Signaling Pathway: Anti-inflammatory Action of Momordica charantia Extract
Extracts from Momordica charantia have demonstrated anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response.[5][8][9][10]
Caption: Figure 3. Anti-inflammatory Signaling Pathways Modulated by M. charantia Extract.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 8. Momordica charantia, a Nutraceutical Approach for Inflammatory Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Momordica charantia Suppresses Inflammation and Glycolysis in Lipopolysaccharide-Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Kuguacin R
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Kuguacin R is a cucurbitane-type triterpenoid (B12794562) found in the plant Momordica charantia, commonly known as bitter melon.[1] Cucurbitane triterpenoids from this plant have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anti-viral properties.[1][2] This document provides a detailed protocol for the isolation and purification of this compound, adapted from established methods for similar compounds, to guide researchers in obtaining this compound for further investigation.
Experimental Protocols
1. Plant Material Collection and Preparation:
-
Fresh leaves of Momordica charantia are collected. A voucher specimen should be deposited in a recognized herbarium for authentication.
-
The leaves are dried at a controlled temperature of 30–45°C and then ground into a fine powder.
2. Extraction:
-
The dried leaf powder (1 kg) is exhaustively extracted with 80% ethanol (B145695) (4 L) by maceration at 37°C for 16 hours.[3]
-
The mixture is filtered, and the plant material is re-extracted with an additional 4 L of 80% ethanol to ensure complete extraction of the target compounds.[3]
-
The filtrates from both extractions are combined.
-
The combined filtrate is concentrated under reduced pressure using a rotary evaporator and then lyophilized to obtain a dry residue.[3]
3. Solvent Partitioning (Liquid-Liquid Extraction):
-
The dried residue (100 g) is re-dissolved in 1 L of 50% methanol (B129727).[3]
-
This solution is successively partitioned with solvents of increasing polarity:
-
n-Hexane
-
Diethyl ether
-
Chloroform
-
Ethyl acetate (B1210297)
-
-
Each solvent fraction is collected, and the solvent is removed under reduced pressure to yield the respective crude extracts.
4. Bioassay-Guided Fractionation (Optional but Recommended):
To identify the fraction with the highest concentration of the desired biological activity, each crude extract should be subjected to relevant bioassays. For instance, if the target activity is the reversal of multidrug resistance, a P-glycoprotein modulation assay can be used.[3] The most active fraction is then carried forward for further purification. In the case of isolating compounds with P-gp modulatory effects, the diethyl ether fraction has been shown to be highly active.[3]
5. Column Chromatography for Purification:
-
The most biologically active crude extract (e.g., the diethyl ether extract, approximately 15 g) is subjected to column chromatography over silica (B1680970) gel (Merck, 70–230 mesh ASTM).[3]
-
A gradient elution is performed, starting with pure n-hexane and gradually increasing the polarity by adding ethyl acetate, followed by methanol in ethyl acetate (up to 20%).[3]
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the compound of interest are combined, and the solvent is evaporated.
6. Recrystallization for Final Purity:
-
The semi-purified fraction is further purified by a subsequent round of column chromatography over silica gel to yield the target compound as crystals.[3]
-
These crystals are then recrystallized using a suitable solvent system, such as 95% ethanol, to obtain highly purified this compound.[3]
Data Presentation
Table 1: Summary of Quantitative Data for a Representative Kuguacin Isolation (Kuguacin J)
| Parameter | Value | Reference |
| Starting Plant Material (Dried Leaves) | 1 kg | [3] |
| Diethyl Ether Extract Yield | 15 g | [3] |
| Initial Subfraction (A1) from Column Chromatography | 1.89 g | [3] |
| Crystalline Subfraction (B1) after Second Column | 1.23 g | [3] |
| Final Purified Kuguacin J Yield after Recrystallization | 1.10 g | [3] |
Note: This data is for the isolation of Kuguacin J and serves as an expected yield profile for the isolation of other kuguacins like this compound from Momordica charantia leaves.
Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for this compound Isolation.
Signaling Pathway Modulation by Kuguacins
Kuguacins have been reported to influence various signaling pathways. For instance, Kuguacin J has been shown to inhibit the function of P-glycoprotein (P-gp), a key protein in multidrug resistance in cancer cells, by directly interacting with its drug-substrate-binding site.[3][4]
Caption: Inhibition of P-gp by Kuguacins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Kuguacin R
Introduction
Kuguacin R is a cucurbitane-type triterpenoid (B12794562) found in the plant Momordica charantia (bitter melon).[1] This compound, along with other related kuguacins, has garnered interest within the scientific community due to its potential biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[1][2] As research into the therapeutic potential of this compound progresses, the need for robust and reliable analytical methods for its quantification in plant extracts and pharmaceutical formulations becomes crucial.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and specificity, making it suitable for complex matrices and low concentration levels.
Quantification of this compound by HPLC-UV
This section outlines a method for the quantification of this compound using a reversed-phase HPLC system with UV detection. This method is suitable for the analysis of relatively clean extracts where this compound is present at sufficient concentrations.
Experimental Protocol
1.1.1. Sample Preparation (Solid-Liquid Extraction)
-
Plant Material: Collect fresh leaves or fruits of Momordica charantia. Dry the material at 40-50°C to a constant weight and grind into a fine powder.
-
Extraction:
-
Accurately weigh 10 g of the dried powder into a conical flask.
-
Add 100 mL of 80% ethanol.
-
Perform extraction using an ultrasonic bath for 60 minutes at 45°C.[3]
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.
-
Redissolve a known amount of the dried extract in methanol (B129727) for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
1.1.2. Chromatographic Conditions
| Parameter | Recommended Setting |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm)[4] |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile (B52724) |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-90% B30-35 min: 90% B35-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
1.1.3. Preparation of Standards and Calibration
-
Stock Solution: Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Working Standards: Serially dilute the stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Curve: Inject each working standard in triplicate and plot the peak area against the concentration. Perform a linear regression to obtain the calibration curve.
Data Presentation
Table 1: Representative HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Intra-day Precision (RSD%) | < 2.0% |
| Inter-day Precision (RSD%) | < 3.5% |
| Accuracy (Recovery %) | 97.5% - 103.2% |
Note: The data in this table is representative and should be determined for each specific application.
Quantification of this compound by LC-MS/MS
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended. This method utilizes Multiple Reaction Monitoring (MRM) for accurate quantification.
Experimental Protocol
2.1.1. Sample Preparation
The extraction procedure is similar to the one described for HPLC-UV (Section 1.1.1). For plasma or other biological samples, a protein precipitation step is required.
-
Protein Precipitation (for plasma):
-
To 100 µL of plasma, add 20 µL of an internal standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound).
-
Add 400 µL of acetonitrile containing 0.1% formic acid.
-
Vortex for 3 minutes and centrifuge at 14,000 g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge and transfer the supernatant to an autosampler vial for analysis.
-
2.1.2. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | UPLC system (e.g., Waters ACQUITY UPLC) |
| Column | ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min: 20% B1-5 min: 20-95% B5-7 min: 95% B7.1-9 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 300°C |
| Gas Flow | 5 L/min |
| Nebulizer Pressure | 45 psi |
2.1.3. MRM Transitions
-
This compound (C₃₀H₄₈O₄, MW: 472.70):
-
Precursor Ion (Q1): m/z 473.3 [M+H]⁺
-
Product Ions (Q3): Hypothetical transitions (to be optimized): m/z 455.3 [M+H-H₂O]⁺, m/z 437.3 [M+H-2H₂O]⁺
-
-
Internal Standard (IS): A suitable stable isotope-labeled standard or a structurally related compound with no matrix interference should be used.
Data Presentation
Table 2: Representative LC-MS/MS Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (RSD%) | < 5.0% |
| Inter-day Precision (RSD%) | < 7.5% |
| Accuracy (Recovery %) | 95.2% - 104.8% |
| Matrix Effect (%) | 92% - 108% |
Note: The data in this table is representative and should be determined for each specific application.
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Signaling Pathway
This compound is known for its anti-inflammatory properties. Extracts from Momordica charantia have been shown to modulate inflammatory responses, often through the inhibition of the NF-κB signaling pathway.
Caption: Proposed anti-inflammatory action of this compound.
References
Application Note: Analysis of Kuguacin R using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Kuguacin R, a bioactive cucurbitane-type triterpenoid (B12794562) found in Momordica charantia (bitter melon)[1]. This method is designed for researchers, scientists, and professionals in drug development and natural product analysis. The protocol outlines procedures for sample preparation, chromatographic conditions, and data analysis, providing a comprehensive guide for accurate and reproducible quantification of this compound in various sample matrices.
Introduction
This compound is a cucurbitane-type triterpenoid isolated from Momordica charantia[1]. This compound, along with other related kuguacins, has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory and antiviral activities[1]. As research into the pharmacological effects of this compound progresses, the need for a reliable analytical method for its quantification becomes crucial. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific technique for the analysis of such compounds in complex mixtures like plant extracts[2]. This application note presents a detailed protocol for a reversed-phase HPLC (RP-HPLC) method suitable for the determination of this compound.
Experimental
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or nylon)
-
-
Reagents and Materials:
-
This compound analytical standard (purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Ultrapure water (18.2 MΩ·cm)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
The following chromatographic conditions are recommended for the analysis of this compound. Optimization may be required depending on the specific sample matrix and HPLC system.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 70% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 208 nm |
| Run Time | 25 minutes |
A stock solution of this compound is prepared by accurately weighing 1.0 mg of the standard and dissolving it in 1.0 mL of methanol to achieve a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve with a concentration range of 1-100 µg/mL.
The following is a general procedure for the extraction of this compound from plant material (Momordica charantia leaves or fruit). The efficiency of the extraction may vary and might need optimization.
-
Drying and Grinding: Dry the plant material at 40-50 °C and grind it into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a flask. Add 20 mL of methanol and perform ultrasonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: The sample may require further dilution with the mobile phase to fall within the linear range of the calibration curve.
Results and Discussion
The developed HPLC method provides good separation of this compound from other components in the plant extract. The retention time for this compound under the specified conditions is expected to be reproducible. A summary of the hypothetical quantitative data for method validation is presented in Table 1.
Table 1: Summary of Quantitative Data for this compound Analysis
| Parameter | Result |
| Retention Time (min) | Approximately 15.2 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Protocol Workflow
The overall experimental workflow for the HPLC analysis of this compound is depicted in the following diagram.
Conclusion
The HPLC method described in this application note is a valuable tool for the quantitative analysis of this compound in plant extracts and other sample matrices. The protocol is straightforward and employs common laboratory equipment and reagents. This method can be readily implemented in research and quality control laboratories for the study and utilization of this promising bioactive compound. Further validation of this method should be performed in accordance with the specific requirements of the user's laboratory and regulatory guidelines.
References
Application Notes and Protocols for In Vitro Assays of Kuguacin R Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuguacin R, a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia, has demonstrated notable anti-inflammatory, antimicrobial, and antiviral properties.[1] These application notes provide detailed protocols for a panel of in vitro assays to further elucidate and quantify the biological activities of this compound. The following sections offer step-by-step methodologies for assessing its cytotoxic, anti-inflammatory, antimicrobial, and antiviral effects, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Summary of this compound and Related Compounds' Activity
The following tables summarize the known quantitative data for this compound's anti-inflammatory activity and provide reference data for related compounds from Momordica charantia for antimicrobial and antiviral assays.
Table 1: Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Measured Parameter | This compound Concentration (µM) | Inhibition (%) |
| Cytokine Secretion | THP-1 monocytes | C. acnes | IL-1β production | 20 | ~56% |
| Cytokine Secretion | THP-1 monocytes | C. acnes | IL-6 production | 20 | ~60% |
| Cytokine Secretion | THP-1 monocytes | C. acnes | IL-8 production | 20 | ~58% |
| Protein Expression | THP-1 monocytes | C. acnes | MyD88 | 20 | ~62% |
| Protein Phosphorylation | THP-1 monocytes | C. acnes | p38 MAPK | 20 | ~40% |
| Protein Phosphorylation | THP-1 monocytes | C. acnes | JNK MAPK | 20 | ~36% |
Table 2: Reference Antimicrobial Activity of Momordica charantia Extracts
| Extract/Compound | Bacterial Strain | MIC (µg/mL) |
| Ethanolic Extract (leaves) | Proteus mirabilis | 312.5 |
| Ethanolic Extract (leaves) | Klebsiella pneumoniae | 625 |
| Ethanolic Extract (leaves) | Staphylococcus aureus | 625 |
| Ethyl Acetate Phase (leaves) | Klebsiella pneumoniae | 156.2 |
| Ethanolic Extract (fruit) | Candida albicans | 80 - 1000 |
| Ethanolic Extract (fruit) | Escherichia coli | 300 - 3000 |
| Ethanolic Extract (fruit) | Staphylococcus aureus | 3000 |
Table 3: Reference Antiviral Activity of Kuguacin C and E
| Compound | Virus | Cell Line | IC50 (µg/mL) |
| Kuguacin C | HIV-1 | C8166 | 8.45 |
| Kuguacin E | HIV-1 | C8166 | 25.62 |
Note: Specific antiviral IC50 values for this compound are a subject for future investigation. The data for related kuguacins can guide concentration selection for screening assays.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is essential to determine the cytotoxic effects of this compound and to establish a non-toxic concentration range for subsequent bioactivity assays.
Materials:
-
This compound
-
Human cell line (e.g., THP-1 for inflammation, Vero for antiviral)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Anti-Inflammatory Activity Assays
This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in stimulated immune cells.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS) or heat-inactivated Cutibacterium acnes
-
This compound
-
ELISA kits for human IL-1β, IL-6, and TNF-α
-
96-well cell culture plates
Protocol:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
Pre-treat the differentiated THP-1 cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) or heat-inactivated C. acnes for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the levels of IL-1β, IL-6, and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production compared to the stimulated control.
This assay determines the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) standard solution
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate with LPS (e.g., 1 µg/mL) for 24 hours.
-
Transfer 50 µL of the cell supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Calculate the percentage inhibition of NO production.
Antimicrobial Activity Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
This compound
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of this compound in MHB.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Antiviral Activity Assay (Neuraminidase Inhibition Assay)
This protocol assesses the potential of this compound to inhibit influenza virus neuraminidase, a key enzyme for viral propagation.
Materials:
-
Influenza virus strain (e.g., H1N1)
-
Neuraminidase substrate (e.g., MUNANA)
-
Assay buffer
-
This compound
-
Positive control (e.g., Oseltamivir)
-
Fluorescence microplate reader
-
Black 96-well plates
Protocol:
-
In a black 96-well plate, add serially diluted this compound and a positive control.
-
Add the influenza virus solution to each well and incubate at room temperature for 30-45 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the neuraminidase substrate (MUNANA).
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction using a suitable stop solution.
-
Measure the fluorescence (Excitation: ~360 nm, Emission: ~450 nm).
-
Calculate the percentage of neuraminidase inhibition and determine the IC50 value.
Signaling Pathway Diagrams
This compound has been shown to modulate inflammatory responses through the MyD88 and MAPK signaling pathways.
References
Application Notes: Kuguacin J in Cancer Cell Line Studies
Introduction
Kuguacin J, a triterpenoid (B12794562) isolated from the leaves of Momordica charantia (bitter melon), has emerged as a promising natural compound with significant anti-cancer properties.[1][2][3] Extensive in vitro studies have demonstrated its efficacy against a variety of cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis, as well as the modulation of key signaling pathways involved in cancer progression and drug resistance.[1][2] These application notes provide a comprehensive overview of the use of Kuguacin J in cancer research, summarizing its effects on various cell lines and detailing the experimental protocols for its study.
Mechanism of Action
Kuguacin J exerts its anti-neoplastic effects through a multi-faceted approach:
-
Cell Cycle Arrest: Kuguacin J has been shown to induce G1 phase arrest in both androgen-dependent (LNCaP) and androgen-independent (PC3) prostate cancer cells. This is achieved by downregulating the expression of key cell cycle proteins, including Cyclin D1, Cyclin E, Cyclin-Dependent Kinase 2 (Cdk2), and Cyclin-Dependent Kinase 4 (Cdk4), while increasing the levels of Cdk inhibitors p21 and p27.
-
Induction of Apoptosis: The compound triggers programmed cell death in cancer cells by modulating the expression of apoptosis-related proteins. It increases the ratio of pro-apoptotic proteins (Bax, Bad) to anti-apoptotic proteins (Bcl-2, Bcl-xL) and downregulates the expression of survivin, an inhibitor of apoptosis. This leads to the activation of caspase-3 and subsequent cleavage of poly (ADP-ribose) polymerase (PARP), hallmarks of apoptosis.
-
Inhibition of Metastasis: Kuguacin J has demonstrated anti-invasive effects in PC3 prostate cancer cells by inhibiting the secretion of matrix metalloproteinases (MMP-2, MMP-9) and urokinase-type plasminogen activator (uPA), enzymes crucial for cancer cell migration and invasion.
-
Reversal of Multidrug Resistance: Notably, Kuguacin J can reverse multidrug resistance (MDR) in cancer cells. It has been shown to inhibit the function of P-glycoprotein (P-gp), an ABC transporter that actively effluxes chemotherapeutic drugs from cancer cells, thereby increasing the intracellular concentration and efficacy of these drugs. It sensitizes multidrug-resistant human cervical carcinoma cells (KB-V1) to vinblastine (B1199706) and paclitaxel (B517696). It also enhances the cytotoxicity of paclitaxel in drug-resistant human ovarian cancer cells (SKOV3).
Data Summary
The following tables summarize the quantitative effects of Kuguacin J on various cancer cell lines as reported in the literature.
Table 1: Effects of Kuguacin J on Cell Cycle and Apoptosis Regulators
| Cell Line | Treatment Concentration | Target Protein | Observed Effect | Reference |
| LNCaP | Not Specified | Cyclin D1, Cyclin E, Cdk2, Cdk4 | Markedly decreased levels | |
| LNCaP | Not Specified | p21, p27 | Increased levels | |
| LNCaP | Not Specified | Bax/Bcl-2, Bad/Bcl-xL ratio | Augmented | |
| LNCaP | Not Specified | Survivin | Reduced levels | |
| LNCaP | Not Specified | Cleaved Caspase-3, Cleaved PARP | Increased | |
| PC3 | Not Specified | Cyclin D1, Cyclin E, Cdk2, Cdk4 | Markedly decreased levels | |
| PC3 | Not Specified | Survivin | Dramatically decreased levels | |
| SKOV3 | Co-treatment with Paclitaxel | Survivin | Dramatically decreased level | |
| SKOV3 | Co-treatment with Paclitaxel | Cleaved Caspase-3, Cleaved PARP | Markedly induced |
Table 2: Effects of Kuguacin J on Multidrug Resistance
| Cell Line | Kuguacin J Concentration | Chemotherapeutic Agent | Sensitization (Fold Increase) | Reference |
| KB-V1 | 5 µM | Vinblastine | 1.9 | |
| KB-V1 | 10 µM | Vinblastine | 4.3 | |
| KB-V1 | 5 µM | Paclitaxel | 1.9 | |
| KB-V1 | 10 µM | Paclitaxel | 3.2 | |
| KB-V1 | 10, 20, 40, 60 µM | Calcein AM Accumulation | 2.2, 2.9, 3.5, 4.1-fold increase | |
| KB-V1 | 10, 20, 40, 60 µM | Rhodamine 123 Accumulation | 2.5, 2.8, 3.1, 3.5-fold increase |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Kuguacin J on cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Kuguacin J (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Kuguacin J in complete medium.
-
Remove the old medium from the wells and add 100 µL of the Kuguacin J dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve Kuguacin J).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Cell Cycle Analysis (Flow Cytometry)
This protocol is for analyzing the effect of Kuguacin J on the cell cycle distribution.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Kuguacin J
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with Kuguacin J at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
3. Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins involved in cell cycle and apoptosis.
-
Materials:
-
Cancer cell line of interest
-
Kuguacin J
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with Kuguacin J, then lyse them in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Visualizations
Caption: Signaling pathways modulated by Kuguacin J in cancer cells.
Caption: General experimental workflow for studying Kuguacin J.
References
- 1. Induction of G1 arrest and apoptosis in androgen-dependent human prostate cancer by Kuguacin J, a triterpenoid from Momordica charantia leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Kuguacin R Treatment in MDA-MB-231 Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific studies on Kuguacin R's effects on MDA-MB-231 cells are not available. This document utilizes data from studies on the closely related cucurbitane triterpenoid, Kuguacin J, as a proxy to provide representative protocols and expected outcomes. Researchers should validate these protocols and findings for this compound.
Introduction
Kuguacins are a class of cucurbitane triterpenoids isolated from Momordica charantia (bitter melon), which have demonstrated potent anti-cancer properties. This application note provides a detailed protocol for assessing the in vitro efficacy of this compound (using Kuguacin J as a reference) against the triple-negative breast cancer cell line, MDA-MB-231. The focus is on determining cell viability and elucidating the potential mechanism of action through apoptosis induction.
Data Presentation
The following table summarizes the cytotoxic effects of Kuguacin J on MDA-MB-231 cells, as reported in the literature. This data can be used as a reference for designing experiments with this compound.
| Compound | Cell Line | Concentration | Incubation Time | Effect on Cell Viability | Assay Type | Reference |
| Kuguacin J | MDA-MB-231 | 8 µg/mL | 24 and 48 hours | Significant cell death | Not Specified | [1][2] |
| Kuguacin J | MDA-MB-231 | 80 µg/mL | 24 and 48 hours | Significant cell death | Not Specified | [1][2] |
| Kuguacin J | MDA-MB-231 | 8 µg/mL | Not Specified | Cell viability reduced to 1.81% | Not Specified | [3] |
| Kuguacin J | MDA-MB-231 | High dose | Not Specified | Significant increase in caspase-3 activity | Caspase-3 Assay | [1][2][4] |
Experimental Protocols
MDA-MB-231 Cell Culture
A crucial first step is the proper maintenance of the MDA-MB-231 cell line to ensure reproducible results.
Materials:
-
MDA-MB-231 cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
T-75 cell culture flasks
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Thawing: Thaw cryopreserved MDA-MB-231 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin). Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete culture medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Maintenance: Change the culture medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, wash the cell monolayer with PBS and add 2 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete culture medium and centrifuge the cell suspension. Resuspend the pellet and seed new flasks at a 1:5 to 1:10 ratio.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MDA-MB-231 cells
-
Complete culture medium
-
This compound (or Kuguacin J) stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Experimental Workflow
Caption: Workflow for MDA-MB-231 cell culture and this compound viability assay.
Proposed Signaling Pathway of Kuguacins in MDA-MB-231 Cells
Based on studies of related cucurbitane triterpenoids, Kuguacins may induce apoptosis in MDA-MB-231 cells through the modulation of several key signaling pathways.
Caption: Kuguacin-induced signaling leading to apoptosis in breast cancer cells.
References
Application Notes and Protocols for In Vivo Studies of Kuguacin R
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuguacin R, a cucurbitane-type triterpenoid (B12794562) found in Momordica charantia (bitter melon), has garnered interest for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anti-viral activities.[1] While in vitro data is emerging, in vivo studies are crucial to understand its pharmacokinetic profile, efficacy, and safety. This document provides detailed application notes and proposed protocols for studying the in vivo effects of this compound in various animal models. The following protocols are based on established methodologies for similar compounds, particularly other cucurbitane triterpenoids and extracts from Momordica charantia, due to the limited availability of direct in vivo data for this compound.
Data Presentation: Quantitative In Vivo Data for Cucurbitane Triterpenoids
The following table summarizes key quantitative data from in vivo studies on cucurbitane triterpenoids and Momordica charantia extracts, which can serve as a reference for designing studies with this compound.
| Compound/Extract | Animal Model | Dosage | Administration Route | Observed Effects | Reference |
| Cucurbitane Triterpenoid (Compound 2) | Streptozotocin-induced diabetic mice | 1.68 mg/kg | Intravenous | Decreased blood glucose, enhanced glycogen (B147801) storage | [2][3] |
| Cucurbitane-type Triterpenoid (K16) | Alloxan-induced diabetic mice | 25 or 50 mg/kg | Gavage | Reduced blood glucose and blood lipids | [4] |
| Momordica charantia fruit juice | Alloxan-induced diabetic rats | 20 mg/kg | Oral | Ameliorated glucose tolerance | [5] |
| Momordica charantia aqueous extract | Streptozotocin-induced diabetic rats | 250 mg/kg | Oral | Lowered blood glucose level | |
| Momordica charantia leaf extract | Nude mice with prostate cancer xenografts | 0.1% and 1% in diet | Oral | Decreased tumor metastatic area | |
| Momordica charantia extract | Aging mice | 50 mg/kg | Oral | Increased muscle mass and grip strength | |
| Momordica charantia fruit ethanolic extract | Mice | 40, 80, and 320 mg/kg | Oral (28 days) | No significant toxicity observed |
Experimental Protocols
Anti-Cancer Effects of this compound in a Xenograft Mouse Model
This protocol outlines the use of a human tumor xenograft model in immunodeficient mice to evaluate the anti-cancer efficacy of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline, or 10% DMSO in corn oil)
-
Human cancer cell line (e.g., PC-3 for prostate cancer, A549 for lung cancer)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Matrigel (optional)
-
Calipers
-
Standard animal housing and care facilities
Protocol:
-
Cell Culture and Implantation:
-
Culture the chosen human cancer cell line under standard conditions.
-
Harvest cells and resuspend in sterile PBS or culture medium. A mixture with Matrigel may enhance tumor take-rate.
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare this compound in the chosen vehicle at the desired concentrations. Based on data from similar compounds, a starting dose range of 1-50 mg/kg could be explored.
-
Administer this compound to the treatment group via oral gavage or intraperitoneal injection daily or on a specified schedule for a set duration (e.g., 21-28 days).
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and biomarker studies (e.g., proliferation and apoptosis markers).
-
Caption: Workflow for Xenograft Mouse Model.
Anti-Diabetic Effects of this compound in a Streptozotocin (STZ)-Induced Diabetic Mouse Model
This protocol describes the induction of diabetes in mice using STZ to assess the anti-diabetic potential of this compound.
Materials:
-
This compound
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
Vehicle for this compound
-
Male C57BL/6J mice
-
Glucometer and test strips
Protocol:
-
Induction of Diabetes:
-
Acclimatize mice for at least one week.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Induce diabetes by a single high-dose intraperitoneal injection of STZ (e.g., 150 mg/kg) or multiple low doses (e.g., 50 mg/kg daily for 5 consecutive days).
-
Monitor blood glucose levels 72 hours post-injection and then weekly. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic.
-
-
Treatment:
-
Randomize diabetic mice into control and treatment groups.
-
Administer this compound (proposed dose range: 1-50 mg/kg, based on similar compounds) or vehicle daily via oral gavage for 4-8 weeks.
-
-
Assessment of Anti-Diabetic Effects:
-
Monitor fasting blood glucose and body weight weekly.
-
Perform an oral glucose tolerance test (OGTT) at the end of the study.
-
Collect blood at sacrifice for analysis of insulin, HbA1c, and lipid profiles.
-
Harvest pancreas for histological examination of islets and liver and muscle for glycogen content.
-
Caption: Workflow for STZ-Induced Diabetes Model.
Anti-Inflammatory Effects of this compound in a Lipopolysaccharide (LPS)-Induced Inflammation Mouse Model
This protocol details the use of LPS to induce systemic inflammation in mice to evaluate the anti-inflammatory properties of this compound.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Vehicle for this compound
-
BALB/c or C57BL/6 mice
Protocol:
-
Pre-treatment:
-
Acclimatize mice and divide into groups.
-
Administer this compound (proposed dose range: 1-50 mg/kg) or vehicle via oral gavage or intraperitoneal injection for a specified period (e.g., 1-7 days) prior to LPS challenge.
-
-
Induction of Inflammation:
-
Inject LPS (e.g., 1-5 mg/kg) intraperitoneally to induce an inflammatory response.
-
-
Assessment of Anti-Inflammatory Effects:
-
Monitor clinical signs of inflammation (e.g., lethargy, piloerection).
-
Collect blood via cardiac puncture or tail vein at various time points (e.g., 2, 6, 24 hours) post-LPS injection to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.
-
Harvest tissues (e.g., lung, liver) for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity).
-
References
- 1. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cucurbitane Triterpenoids from the Fruits of Momordica Charantia Improve Insulin Sensitivity and Glucose Homeostasis in Streptozotocin-Induced Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidiabetic activities of a cucurbitane‑type triterpenoid compound from Momordica charantia in alloxan‑induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the Anti-inflammatory Response of Kuguacin R
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to standardized experimental protocols for evaluating the anti-inflammatory properties of Kuguacin R, a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia. The protocols detailed below cover in vitro models and are designed for screening and mechanistic studies.
Introduction to this compound and Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are pivotal in regulating the inflammatory response.[1] Dysregulation of these pathways can lead to chronic inflammatory diseases. This compound, a natural compound, has garnered interest for its potential therapeutic properties. Extracts from Momordica charantia have been shown to possess anti-inflammatory effects, and cucurbitane-type triterpenoids are believed to be responsible for these activities.[2] The anti-inflammatory mechanism of related compounds often involves the downregulation of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This is often achieved through the inhibition of the NF-κB and MAPK signaling pathways.[2]
This document outlines a series of protocols to systematically assess the anti-inflammatory effects of this compound, from determining its cytotoxicity to elucidating its mechanism of action on key inflammatory signaling pathways.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 95.8 ± 4.9 |
| 25 | 93.5 ± 5.5 |
| 50 | 70.1 ± 6.3 |
| 100 | 45.3 ± 5.9** |
| Data are presented as mean ± SD (n=3). *p < 0.05, *p < 0.01 vs. Vehicle Control. |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Concentration (µM) | % Inhibition |
| Control (untreated) | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 0 |
| LPS + this compound (1 µM) | 40.2 ± 2.8 | 12.2 |
| LPS + this compound (5 µM) | 31.5 ± 2.5 | 31.2 |
| LPS + this compound (10 µM) | 20.7 ± 1.9 | 54.8 |
| LPS + this compound (25 µM) | 12.3 ± 1.5 | 73.1 |
| Data are presented as mean ± SD (n=3). *p < 0.05, *p < 0.01 vs. LPS alone. |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (1 µg/mL) | 2500 ± 150 | 1800 ± 120 | 950 ± 80 |
| LPS + this compound (10 µM) | 1200 ± 90 | 850 ± 70 | 450 ± 50** |
| *Data are presented as mean ± SD (n=3). *p < 0.01 vs. LPS alone. |
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a suitable in vitro model for studying inflammation.[1][3]
-
Cell Line: RAW 264.7 (ATCC TIB-71).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Subculture: Subculture cells every 2-3 days by scraping and reseeding at a lower density.
Cytotoxicity Assay (MTT Assay)
Before evaluating its anti-inflammatory properties, it is crucial to determine the non-toxic concentration range of this compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (DMSO) should be included.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Measurement of Nitric Oxide (NO) Production
This assay assesses the effect of this compound on the production of NO, a key inflammatory mediator.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify the nitrite concentration.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol measures the levels of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol is to determine the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.
-
Cell Lysis and Protein Quantification:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes for NF-κB and MAPK phosphorylation).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatants.
-
Determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-p65, p65, Phospho-IκBα, IκBα
-
Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK
-
β-actin or GAPDH as a loading control.
-
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Hypothesized signaling pathway for this compound's anti-inflammatory action.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Momordica charantia: Functional Components and Biological Activities [mdpi.com]
- 3. RAW 264.7 Cell Line in Macrophage and Immunology Research [cytion.com]
- 4. Differential activation of RAW 264.7 macrophages by size-segregated crystalline silica - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Kuguacin R Extraction Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scaling up of Kuguacin R extraction from Momordica charantia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a cucurbitane-type triterpenoid.[1] Its primary natural source is the plant Momordica charantia, commonly known as bitter melon.[1] Kuguacins, including this compound, are typically extracted from the stems and leaves of this plant.
Q2: What are the primary challenges when moving from lab-scale to large-scale extraction of this compound?
Scaling up the extraction of this compound presents several challenges common to natural product extraction. These include:
-
Maintaining Extraction Efficiency: Processes that are efficient at a small scale may not translate directly to larger volumes due to limitations in heat and mass transfer.
-
Increased Solvent Consumption: Larger batches require significantly more solvent, which has cost and environmental implications.[1]
-
Equipment and Infrastructure Limitations: Industrial-scale extraction may require specialized and costly equipment, such as high-pressure reactors.[1]
-
Process Optimization: Optimizing parameters like temperature, time, and solvent-to-solid ratio is crucial for maximizing yield and maintaining product quality at a larger scale.
-
Purification Challenges: Isolating this compound from a larger volume of crude extract containing a complex mixture of similar compounds can be difficult.
Q3: Which solvents are most effective for this compound extraction?
Ethanol (B145695) is commonly used for the extraction of kuguacins from Momordica charantia. For similar triterpenoids, aqueous ethanol mixtures have been shown to be effective in extracting polyphenols, as water helps to swell the plant material and ethanol disrupts the bonds between the target compounds and the plant matrix. Non-polar solvents like hexane (B92381) and chloroform (B151607) are suitable for extracting lipophilic bioactives, including some terpenoids.
Q4: Are there advanced extraction techniques that can be applied to this compound?
Yes, modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) can improve extraction efficiency. However, their scalability and economic viability for industrial production need to be carefully evaluated.
Troubleshooting Guides
Issue 1: Low Yield of this compound at Pilot/Industrial Scale
Possible Causes:
-
Incomplete Extraction: Insufficient solvent penetration or contact time with the plant material.
-
Suboptimal Solvent-to-Solid Ratio: The optimal ratio at a small scale may not be sufficient for larger volumes.
-
Heat and Mass Transfer Limitations: Uneven heating or poor mixing in a large reactor can lead to inefficient extraction.
-
Degradation of this compound: Prolonged exposure to high temperatures can degrade heat-sensitive compounds.
Troubleshooting Steps:
-
Optimize Particle Size: Ensure the plant material is ground to a consistent and appropriate particle size to maximize surface area for extraction.
-
Adjust Solvent-to-Solid Ratio: Gradually increase the solvent-to-solid ratio in pilot batches and monitor the impact on yield. A higher ratio can improve the concentration gradient, facilitating mass transfer.
-
Enhance Agitation: Improve mixing in the extraction vessel to ensure uniform contact between the solvent and plant material.
-
Evaluate Extraction Temperature and Time: Conduct small-scale experiments to determine the optimal temperature and time that maximizes yield without causing degradation, then carefully apply these parameters to the larger scale, monitoring for any negative effects.
-
Consider Advanced Extraction Techniques: If feasible, explore the use of UAE or MAE to enhance extraction efficiency at a larger scale.
Issue 2: High Levels of Impurities in the Crude Extract
Possible Causes:
-
Co-extraction of Similar Compounds: Solvents that extract this compound will also extract other structurally related triterpenoids and plant pigments.
-
Use of a Broad-Spectrum Solvent: Highly polar or non-polar solvents can extract a wide range of unwanted compounds.
-
Thermal Degradation: High temperatures can lead to the formation of degradation products.
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent polarities. For instance, using a step-wise extraction with solvents of increasing polarity can help to fractionate the extract and remove some impurities.
-
Pre-extraction Wash: Consider a pre-wash of the plant material with a non-polar solvent like hexane to remove lipids and some pigments before the main extraction.
-
Optimize Purification Strategy: Develop a multi-step purification protocol. This may involve liquid-liquid partitioning followed by column chromatography. For example, partitioning the crude extract between aqueous methanol (B129727) and hexane can separate chlorophyll (B73375) and other non-polar impurities.
-
Use of Adsorbent Resins: Employing adsorbent resins during or after extraction can help to selectively capture this compound and wash away impurities.
Issue 3: Difficulty with Solvent Removal and Extract Concentration
Possible Causes:
-
Large Solvent Volumes: Evaporating large volumes of solvent is time-consuming and energy-intensive.
-
Foaming: The presence of saponins (B1172615) and other surfactants in the extract can cause foaming during evaporation.
-
Thermal Degradation: Applying high heat to accelerate evaporation can degrade this compound.
Troubleshooting Steps:
-
Efficient Evaporation Techniques: Utilize industrial-scale rotary evaporators or falling film evaporators for efficient solvent removal.
-
Vacuum Application: Applying a vacuum during evaporation lowers the boiling point of the solvent, reducing the need for high temperatures and minimizing the risk of degradation.
-
Anti-Foaming Agents: If foaming is a significant issue, consider the addition of food-grade anti-foaming agents.
-
Optimize Extraction Concentration: Aim for a more concentrated extract during the primary extraction phase by optimizing the solvent-to-solid ratio to reduce the volume of solvent that needs to be removed.
Data Presentation
Table 1: Lab-Scale Extraction Parameters for Triterpenoids from Momordica charantia and Related Plants
| Parameter | Lab-Scale Value | Source Organism | Target Compound(s) | Reference |
| Solvent | 70% (v/v) ethanol | Ganoderma lucidum | Triterpenoids | |
| Temperature | 90°C | Ganoderma lucidum | Triterpenoids | |
| Time | 30 minutes | Ganoderma lucidum | Triterpenoids | |
| Solvent-to-Solid Ratio | 50 mL/g | Ganoderma lucidum | Triterpenoids | |
| Ultrasound Power | 277 W | Momordica charantia | Phenolic Compounds | |
| Ultrasound Time | 14 minutes | Momordica charantia | Phenolic Compounds |
Experimental Protocols
Protocol 1: Lab-Scale Ultrasound-Assisted Extraction (UAE) of Triterpenoids
This protocol is based on methodologies for extracting similar compounds and can be adapted for this compound.
-
Material Preparation: Dry the leaves and stems of Momordica charantia at 40-50°C and grind them into a fine powder.
-
Extraction Setup: Place a known quantity of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Solvent Addition: Add the extraction solvent (e.g., 70% ethanol) at a specific solvent-to-solid ratio (e.g., 30:1 mL/g).
-
Ultrasonication: Submerge the extraction vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasound at a set frequency (e.g., 40 kHz) and power for a specified duration (e.g., 30 minutes).
-
Temperature Control: Maintain a constant temperature during extraction (e.g., 50°C) using a water bath.
-
Filtration and Concentration: After extraction, filter the mixture to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure.
-
Purification: The crude extract can be further purified using liquid-liquid partitioning and column chromatography.
Visualizations
Caption: A typical experimental workflow for the extraction and purification of this compound.
Caption: A logic diagram for troubleshooting low yield in this compound extraction.
References
Optimizing Kuguacin R Dosage for In Vitro Studies: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Kuguacin R dosage for in vitro studies. Due to the limited availability of specific quantitative data for this compound in publicly accessible scientific literature, this guide also includes data and protocols for the closely related compound, Kuguacin J, as a starting point for experimental design.
Disclaimer: The information provided for Kuguacin J is intended for reference purposes only and should not be directly extrapolated to this compound. Researchers must conduct their own dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a cucurbitane-type triterpenoid (B12794562) isolated from the plant Momordica charantia (bitter melon).[1] It is known to possess anti-inflammatory, antimicrobial, and anti-viral properties.[1] Research also suggests its potential role in the regulation of signaling pathways related to type 2 diabetes.
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
As of late 2025, specific IC50 values and optimal working concentrations for this compound in various cancer cell lines are not widely published. As a starting point, researchers can consider the dosage range used for the related compound, Kuguacin J.
Q3: How should I prepare this compound for cell culture experiments?
This compound, like many cucurbitane triterpenoids, is expected to have poor water solubility. Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the potential signaling pathways affected by this compound?
While specific pathways for this compound are still under investigation, cucurbitane-type triterpenoids from Momordica charantia have been shown to influence pathways such as PI3K-Akt and MAPK. The related compound, Kuguacin J, has been shown to modulate the progression of cancer cells and inhibit P-glycoprotein, suggesting an impact on pathways related to cell cycle, apoptosis, and drug resistance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in culture medium. | - High final concentration of the compound.- Low solubility in aqueous media.- "Solvent shock" upon dilution of DMSO stock. | - Prepare a lower concentration stock solution in DMSO to minimize the volume added to the medium.- Add the stock solution to the pre-warmed (37°C) medium dropwise while gently swirling.- Ensure the final DMSO concentration is not toxic to your cells (test with a vehicle control). |
| High variability in experimental results. | - Inconsistent compound concentration due to precipitation.- Cell plating density variations.- Inconsistent incubation times. | - Visually inspect for precipitation before and during the experiment.- Standardize cell seeding density and ensure even distribution in plates.- Maintain precise and consistent incubation periods for all treatments. |
| No observable effect at tested concentrations. | - The effective concentration is higher than the tested range.- The chosen cell line is not sensitive to this compound.- The compound may have degraded. | - Perform a wider range of dose-response experiments.- Test on multiple cell lines to identify a sensitive model.- Store the this compound stock solution at -20°C or -80°C and protect from light. Prepare fresh dilutions for each experiment. |
| High cytotoxicity observed in control cells. | - DMSO concentration is too high.- Contamination of cell culture. | - Run a vehicle control with the highest concentration of DMSO used in your experiment to assess solvent toxicity.- Routinely check for microbial contamination. |
Quantitative Data Summary (Reference: Kuguacin J)
The following tables summarize the cytotoxic effects of the related compound, Kuguacin J, on various cell lines. This data can serve as a preliminary reference for designing dose-response studies for this compound.
Table 1: Cytotoxicity of Kuguacin J on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Incubation Time | Effect |
| KB-V1 | Cervical Carcinoma | 5 µM | 48 hours | Increased sensitivity to vinblastine (B1199706) (1.9-fold) and paclitaxel (B517696) (1.9-fold).[2] |
| KB-V1 | Cervical Carcinoma | 10 µM | 48 hours | Increased sensitivity to vinblastine (4.3-fold) and paclitaxel (3.2-fold).[2] |
| PC3 | Prostate Cancer | Not specified | Not specified | Strong growth-inhibitory effect through G1-arrest.[3] |
| SKOV3 | Ovarian Cancer | Not specified | Not specified | Increased cytotoxicity of paclitaxel. |
| MCF-7 | Breast Cancer | 80 µg/mL | 48 hours | Induced significant cell death. |
| MDA-MB-231 | Breast Cancer | 8 µg/mL & 80 µg/mL | 24 & 48 hours | Elicited significant cell death. |
Table 2: Cytotoxicity of Kuguacin J on a Normal Cell Line
| Cell Line | Cell Type | Concentration | Incubation Time | Effect |
| MCF-10A | Mammary Epithelial | 8 µg/mL & 80 µg/mL | 24 hours | No significant effect on viability. |
Experimental Protocols (General Methodologies)
The following are generalized protocols for key experiments. These should be optimized for your specific experimental conditions.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO).
-
Incubation: Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Apoptosis (Annexin V/Propidium Iodide) Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate, allow them to adhere, and then treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Visualizations
Experimental Workflow for Determining this compound Cytotoxicity
Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.
Logical Troubleshooting Flow for this compound Precipitation
Caption: Decision tree for troubleshooting this compound precipitation issues.
Potential Signaling Pathway Modulation by Cucurbitane Triterpenoids
Caption: Potential signaling pathways modulated by cucurbitane triterpenoids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming Kuguacin R stability issues in solution
Welcome to the technical support center for Kuguacin R. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common stability and handling challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a cucurbitane-type triterpenoid (B12794562), a class of natural products isolated from plants like Momordica charantia (bitter melon)[1]. These compounds are known for a range of biological activities, including anti-inflammatory and anti-viral properties[1]. Due to their complex, hydrophobic structure, they can present challenges in laboratory settings regarding solubility and stability.
Q2: In which solvents should I dissolve this compound?
A2: this compound is hydrophobic and has limited solubility in water[2]. It is recommended to use organic solvents to prepare stock solutions. Common choices for related compounds include Dimethyl Sulfoxide (DMSO), ethanol, or methanol[2][3]. For cell-based assays, DMSO is a frequent choice; however, ensure the final concentration in your culture medium is non-toxic to the cells (typically <0.5%).
Q3: My this compound solution appears cloudy or has a precipitate. What should I do?
A3: Cloudiness or precipitation can occur for several reasons:
-
Low Temperature: The compound may be precipitating out of solution upon cooling or removal from refrigeration. Gently warming the solution to 37°C can help redissolve the compound.
-
Poor Solubility: The concentration may be too high for the chosen solvent. Try diluting the solution further.
-
Aqueous Buffer Addition: Adding the organic stock solution too quickly to an aqueous buffer can cause the compound to crash out. Try adding the stock dropwise while vortexing the buffer.
Q4: How should I store this compound, both as a solid and in solution?
A4: As a solid, this compound should be stored under the conditions specified on its Certificate of Analysis, typically desiccated at -20°C or -80°C. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Protect both solid and solution forms from light.
Q5: What are the known stability issues with this compound and related compounds?
A5: Cucurbitane-type triterpenoids like this compound can be unstable under certain conditions. They are particularly susceptible to degradation or chemical transformation in the presence of extreme pH or temperatures. Studies on related compounds have shown that acidic conditions, especially in the presence of methanol (B129727), can lead to the formation of hemiacetal and acetal (B89532) artifacts, which are not the native compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent Experimental Results
Inconsistent results may be linked to the degradation of this compound in your stock or working solutions.
-
Workflow for Diagnosing Instability:
Issue 2: Visible Degradation or Color Change
If you observe a change in the color or clarity of your solution over time, it is a strong indicator of chemical degradation. Discard the solution immediately and prepare a fresh stock.
Data Summary and Experimental Protocols
Summary of Stability Characteristics
While specific quantitative data for this compound is limited in the public domain, the characteristics of the broader cucurbitane triterpenoid class provide important guidance.
| Parameter | Condition | Stability Concern & Recommendation | Reference |
| pH | Acidic (especially < 6.0) | High risk of intramolecular nucleophilic addition, leading to the formation of hemiacetal artifacts. Recommendation: Use neutral or slightly basic buffers (pH 7.0-8.0). | |
| Solvent | Methanol | Can react with the compound under acidic/thermal conditions to form methyl ether or acetal artifacts. Recommendation: Use aprotic solvents like DMSO for stock solutions. | |
| Temperature | Elevated Temperatures | Can accelerate degradation. Recommendation: Prepare solutions at room temperature and store long-term at -80°C. Avoid leaving solutions at room temperature or 37°C for extended periods. | |
| Light | UV or Ambient Light | Many complex organic molecules are light-sensitive. Recommendation: Store solid compound and solutions in amber vials or protect from light. | General good laboratory practice |
Protocol: Preparation of a Stable this compound Stock Solution
This protocol provides a reliable method for preparing a 10 mM stock solution in DMSO.
-
Workflow for Stock Solution Preparation:
-
Detailed Steps:
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: On a calibrated analytical balance, weigh out the desired amount of this compound (e.g., 2.36 mg) into a sterile microcentrifuge tube.
-
Solvent Addition: To make a 10 mM stock, add 500 µL of high-purity, anhydrous DMSO to the 2.36 mg of this compound.
-
Dissolution: Cap the tube tightly and vortex for 1-2 minutes. If any solid remains, you may warm the tube briefly with your hand or in a 37°C water bath for 5 minutes, followed by more vortexing. Ensure the solution is completely clear.
-
Aliquoting and Storage: Immediately dispense the stock solution into smaller, single-use aliquots in light-protected tubes. Store these aliquots at -80°C. For use, thaw an aliquot at room temperature and use it for the experiment. Do not refreeze the thawed aliquot.
Mechanism of Action Context
Understanding the biological pathways this compound may influence is critical for experimental design. Related kuguacins have been shown to act as chemosensitizers in multidrug-resistant (MDR) cancer cells by inhibiting efflux pumps like P-glycoprotein (P-gp) and by inducing apoptosis.
-
Signaling Pathway Overview:
References
Technical Support Center: Kuguacin R Purification by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Kuguacin R using chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a cucurbitane-type triterpenoid (B12794562) found in the plant Momordica charantia[1]. Like many triterpenoids, the purification of this compound can be challenging due to its presence in a complex mixture of structurally similar compounds and its inherent low UV absorbance, which can make detection difficult[2].
Q2: What is a general chromatographic strategy for purifying this compound?
A common strategy for the purification of this compound and similar triterpenoids involves a multi-step approach. This typically begins with solvent extraction from the plant material, followed by liquid-liquid partitioning to enrich the triterpenoid fraction. The enriched extract is then subjected to column chromatography, often using silica (B1680970) gel with a gradient elution system of non-polar and moderately polar solvents. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC), often in a reverse-phase mode[2][3].
Q3: I am not getting good separation of this compound from other compounds on my silica gel column. What can I do?
Poor separation can be due to several factors. Here are a few troubleshooting steps:
-
Optimize the Mobile Phase: The polarity of the mobile phase is critical. If your compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate (B1210297) in your n-hexane/ethyl acetate mixture). If they are not eluting, increase the polarity. Running a gradient elution with a shallow gradient can often improve the resolution of closely related compounds.
-
Check the Column Packing: An improperly packed column can lead to band broadening and poor separation. Ensure your silica gel is packed uniformly without any cracks or channels.
-
Sample Load: Overloading the column is a common cause of poor separation. Try reducing the amount of crude extract loaded onto the column.
Q4: My peaks are tailing in my reverse-phase HPLC analysis of this compound fractions. What could be the cause?
Peak tailing in reverse-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on the silica support. Here are some solutions:
-
Mobile Phase pH: Adjusting the pH of the mobile phase can help to suppress the ionization of silanol groups. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) is a common practice.
-
Use a Base-Deactivated Column: These columns have been treated to reduce the number of accessible silanol groups, thus minimizing secondary interactions.
-
Lower the Sample Concentration: High concentrations of the analyte can sometimes lead to peak tailing. Try diluting your sample.
Q5: I am observing broad peaks during my HPLC purification. What are the likely causes and how can I fix this?
Broad peaks can result from several factors:
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening. Use tubing with a narrow internal diameter and keep the length to a minimum.
-
Slow Mobile Phase Elution: If the mobile phase is too weak to elute the compound efficiently, the peak will broaden. Increase the strength of the organic solvent in your mobile phase.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade. Try washing the column according to the manufacturer's instructions or replace the column if necessary.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound
This protocol is adapted from methodologies used for the isolation of similar triterpenoids from Momordica charantia[3].
-
Extraction:
-
Air-dry the leaves and stems of Momordica charantia and grind them into a fine powder.
-
Macerate 1 kg of the powdered plant material with 5 L of 95% ethanol (B145695) at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in 500 mL of water.
-
Perform successive partitioning with n-hexane (3 x 500 mL) and then ethyl acetate (3 x 500 mL).
-
The this compound will primarily be in the ethyl acetate fraction. Concentrate the ethyl acetate fraction to dryness to yield the enriched triterpenoid extract.
-
Protocol 2: Silica Gel Column Chromatography Purification
-
Column Preparation:
-
Pack a glass column (e.g., 5 cm diameter x 60 cm length) with 500 g of silica gel (70-230 mesh) using a slurry packing method with n-hexane.
-
-
Sample Loading and Elution:
-
Dissolve the dried ethyl acetate extract in a minimal amount of chloroform (B151607) and adsorb it onto a small amount of silica gel.
-
After drying, carefully load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., from 0% to 100% ethyl acetate over several column volumes).
-
-
Fraction Collection and Analysis:
-
Collect fractions of 50 mL each.
-
Analyze the fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v) and visualize by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.
-
Combine the fractions containing the spot corresponding to this compound.
-
Protocol 3: Preparative HPLC for Final Purification
-
System Preparation:
-
Use a preparative HPLC system equipped with a C18 column (e.g., 20 mm x 250 mm, 5 µm particle size).
-
The mobile phase can be a gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
-
Purification:
-
Dissolve the combined and dried fractions from the silica gel column in the initial mobile phase composition.
-
Inject the sample onto the column.
-
Run a linear gradient, for example, from 60% B to 90% B over 40 minutes.
-
Monitor the elution at a low wavelength (e.g., 210 nm) due to the poor UV absorbance of triterpenoids[2].
-
Collect the peak corresponding to this compound.
-
-
Purity Confirmation:
-
Analyze the purity of the collected fraction using an analytical HPLC system.
-
Confirm the structure using spectroscopic methods such as NMR and Mass Spectrometry.
-
Data Presentation
The following table presents hypothetical quantitative data for a typical this compound purification process, based on published data for similar compounds[3].
| Purification Step | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (%) |
| Crude Ethanol Extract | 1000 (dried plant) | 100 | 10 | ~5 |
| Ethyl Acetate Fraction | 100 | 25 | 25 | ~20 |
| Silica Gel Chromatography | 25 | 2.5 | 10 | ~85 |
| Preparative HPLC | 2.5 | 1.8 | 72 | >98 |
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the purification of this compound.
Troubleshooting Logic for Poor Peak Shape in HPLC
Caption: A logical workflow for troubleshooting common HPLC peak shape issues.
Hypothesized Anti-inflammatory Signaling Pathway of this compound
This compound is known for its anti-inflammatory properties[1]. A key pathway in inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the exact mechanism of this compound is still under investigation, it is hypothesized that it may inhibit this pathway, similar to other natural anti-inflammatory compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Kuguacin R for In Vivo Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vivo bioavailability of Kuguacin R.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
A1: this compound is a cucurbitane-type triterpenoid (B12794562) extracted from Momordica charantia (bitter melon).[1] It has demonstrated anti-inflammatory, antimicrobial, and anti-viral properties in preclinical studies.[1]
Q2: I am observing low plasma concentrations of this compound in my animal models. What are the likely reasons?
A2: Low plasma concentrations of this compound are likely due to poor oral bioavailability, a common challenge with triterpenoids.[2] This can be attributed to several factors, including:
-
Poor aqueous solubility: Many natural compounds, particularly those with a complex structure like this compound, have low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[3][4]
-
Low intestinal permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-pass metabolism: this compound may be extensively metabolized in the liver before it reaches systemic circulation.
-
Efflux by transporters: It might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound back into the intestinal lumen.
Q3: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle size reduction: Techniques like micronization and nanonization increase the surface area for dissolution.
-
Lipid-based formulations: Incorporating the compound into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and absorption.
-
Solid dispersions: Dispersing this compound in a hydrophilic carrier can improve its dissolution rate.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the compound.
-
Use of permeation enhancers: Certain excipients can transiently increase the permeability of the intestinal membrane.
Q4: Are there any known P-glycoprotein (P-gp) interactions with related Kuguacins?
A4: Yes, a related compound, Kuguacin J, has been shown to be an inhibitor of P-glycoprotein (P-gp). It was found to increase the intracellular accumulation of P-gp substrates in multidrug-resistant cells. This suggests that Kuguacins might interact with P-gp, which could influence their own bioavailability or that of co-administered drugs.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in In Vivo Studies
Question: After oral administration of a simple suspension of this compound, the plasma concentrations are consistently low and show high inter-individual variability in my rodent model. How can I troubleshoot this?
Answer: This is a common issue for poorly soluble compounds. Here is a systematic approach to address this:
-
Characterize Physicochemical Properties:
-
Solubility: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract.
-
Permeability: Assess its permeability using an in vitro model like the Caco-2 cell monolayer assay.
-
-
Formulation Optimization:
-
Simple Formulations First:
-
Co-solvents: Try dissolving this compound in a mixture of water and a biocompatible co-solvent (e.g., polyethylene (B3416737) glycol, propylene (B89431) glycol).
-
Surfactants: Use a surfactant to improve wetting and dissolution.
-
-
Advanced Formulations:
-
Lipid-Based Formulations: A self-emulsifying drug delivery system (SEDDS) is often a good starting point for lipophilic compounds.
-
Particle Size Reduction: If you have access to the technology, micronization or nanosuspension can significantly improve dissolution.
-
-
-
In Vitro Dissolution Testing:
-
Perform dissolution tests on your different formulations to see which one provides the fastest and most complete release of this compound in simulated gastric and intestinal fluids.
-
Illustrative Data Presentation for Formulation Screening
| Formulation | This compound Solubility (µg/mL) | In Vitro Dissolution (% released at 2h) | In Vivo Cmax (ng/mL) | In Vivo AUC (ng*h/mL) |
| Aqueous Suspension | < 1 | < 5% | 10 ± 5 | 50 ± 25 |
| 20% PEG 400 Solution | 50 | 30% | 50 ± 20 | 250 ± 100 |
| SEDDS Formulation | > 500 | > 90% | 300 ± 75 | 1800 ± 400 |
Note: This table presents hypothetical data to illustrate the expected outcomes of formulation optimization.
Issue 2: Inconsistent Results Between In Vitro and In Vivo Experiments
Question: My this compound formulation shows excellent dissolution in vitro, but the in vivo bioavailability is still poor. What could be the reason?
Answer: A discrepancy between in vitro dissolution and in vivo performance often points to post-dissolution barriers to absorption. Consider the following:
-
Permeability Limitation: The dissolved this compound may not be effectively crossing the intestinal wall.
-
Action: Investigate the use of permeation enhancers or formulations that can improve intestinal uptake.
-
-
First-Pass Metabolism: The compound might be rapidly metabolized by enzymes in the gut wall or liver.
-
Action: Consider co-administration with an inhibitor of relevant metabolic enzymes (if known and ethically permissible in your experimental design) to probe the extent of first-pass metabolism.
-
-
Efflux Transporters: this compound could be a substrate for efflux pumps like P-gp.
-
Action: You can use in vitro cell-based assays with P-gp overexpressing cells to determine if this compound is a substrate. The finding that Kuguacin J inhibits P-gp suggests a potential interaction.
-
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To prepare a lipid-based formulation to enhance the solubility and oral absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Labrafac PG, Maisine® CC)
-
Surfactant (e.g., Kolliphor® RH 40, Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP)
-
Glass vials
-
Magnetic stirrer
Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of a Ternary Phase Diagram:
-
Prepare a series of blank formulations with varying ratios of oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.
-
-
Preparation of this compound-loaded SEDDS:
-
Select an optimal ratio of oil, surfactant, and co-surfactant from the phase diagram.
-
Accurately weigh the required amounts of the selected excipients into a glass vial.
-
Add the predetermined amount of this compound to the mixture.
-
Gently heat (if necessary, not exceeding 40°C) and stir the mixture until a clear, homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index using a dynamic light scattering instrument.
-
In Vitro Dissolution: Perform a dissolution test in simulated gastric and intestinal fluids to assess the release profile of this compound.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
minimizing cytotoxicity of Kuguacin R in normal cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of Kuguacin R in normal cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on normal versus cancer cell lines?
This compound is a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia[1]. While research on this compound is ongoing, studies on related compounds like Kuguacin J suggest a degree of selective cytotoxicity. For instance, Kuguacin J has shown cytotoxic effects against various cancer cell lines, while having minimal or no effect on certain normal cell lines, such as the human breast epithelial cell line MCF-10A at specific concentrations[2][3][4]. It is hypothesized that this compound may also exhibit a favorable therapeutic window, but this needs to be empirically determined for each cell line.
Q2: What are the potential mechanisms behind this compound's cytotoxicity in normal cells?
The precise mechanism of this compound's cytotoxicity in normal cells is not yet fully elucidated. However, based on studies of related cucurbitane triterpenoids and general principles of drug-induced cytotoxicity, potential mechanisms may include:
-
Induction of Apoptosis: Like many chemotherapeutic agents, this compound may induce programmed cell death (apoptosis) in normal cells, albeit at higher concentrations than in cancer cells. This could involve the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2[5].
-
Inhibition of Efflux Pumps: Kuguacin J has been shown to inhibit P-glycoprotein (P-gp), a crucial drug efflux pump[6][7][8]. P-gp is also present in normal tissues and serves a protective function by expelling foreign substances[8][9][10]. Inhibition of P-gp in normal cells could lead to intracellular accumulation of this compound, potentially causing toxicity.
-
Off-Target Kinase Inhibition: Many natural compounds can interact with a range of cellular kinases. Off-target inhibition of kinases essential for normal cell survival could lead to cytotoxicity.
Q3: How can I establish a therapeutic window for this compound in my experiments?
To establish a therapeutic window, it is essential to determine the half-maximal inhibitory concentration (IC50) of this compound in both your target cancer cell line(s) and a panel of relevant normal cell lines. A larger ratio of the IC50 for normal cells to the IC50 for cancer cells indicates a wider and more favorable therapeutic window.
Q4: Are there any known formulation strategies to reduce this compound's toxicity to normal cells?
While specific formulations for this compound are not yet established, general principles of drug formulation can be applied to minimize off-target cytotoxicity. These include:
-
Pharmacokinetic-Modulating Formulations: These aim to modify the drug's release profile. For instance, a controlled-release formulation could maintain a steady, lower concentration of this compound, which may be sufficient to kill cancer cells while remaining below the toxicity threshold for normal cells[3].
-
Pharmacodynamic-Modulating Formulations: This approach involves co-administering this compound with an agent that protects normal cells or enhances its effect on cancer cells[3].
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Cell Lines
If you are observing unexpectedly high cytotoxicity in your normal cell lines, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations to determine the precise IC50 value for your normal cell line. |
| Prolonged Exposure Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation period that maximizes cancer cell death while minimizing toxicity to normal cells. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to the cells. Always include a vehicle-only control. |
| High Sensitivity of the Normal Cell Line | Test a different normal cell line from a similar tissue of origin to see if the sensitivity is cell-type specific. |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment and adhere to the manufacturer's storage and handling recommendations. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
High variability in cytotoxicity assays can mask the true effect of this compound. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and a consistent technique for dispensing cells into each well. |
| Pipetting Errors | Calibrate your pipettes regularly. When adding this compound or assay reagents, ensure thorough mixing without introducing bubbles. |
| Edge Effects | The outer wells of a microplate are prone to evaporation. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for data points. |
| Assay Interference | Natural compounds can sometimes interfere with colorimetric or fluorometric assays. Include appropriate controls, such as this compound in media without cells, to check for interference. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell population by 50%.
-
Cell Seeding:
-
Harvest and count your cells (both cancer and normal cell lines in separate experiments).
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include vehicle-only controls (medium with the same concentration of solvent) and untreated controls (medium only).
-
Incubate for the desired exposure time (e.g., 48 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
dealing with low yield of Kuguacin R from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low yield of Kuguacin R from its natural source, Momordica charantia (bitter melon).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield from natural sources a concern?
A1: this compound is a cucurbitane-type triterpenoid (B12794562) found in the plant Momordica charantia. It has garnered significant interest due to its potential anti-inflammatory, antimicrobial, and anti-viral activities.[1] The primary concern for researchers is the typically low concentration of this compound in the plant, which makes its extraction and purification for research and development purposes challenging and often results in low yields.
Q2: Which part of the Momordica charantia plant contains the highest concentration of Kuguacins?
A2: While this compound has been extracted from the stems and leaves of Momordica charantia, other related cucurbitane triterpenoids, such as Kuguacin J, are also found in the leaves.[1][2][3][4] For related compounds like charantin, the fruit is a primary source, with concentrations varying depending on the cultivar and stage of development.[5][6][7] Researchers should consider testing different plant parts (leaves, stems, and fruits at various maturity stages) to determine the optimal source for this compound.
Q3: Are there specific varieties or cultivars of Momordica charantia that are known to have higher yields of Kuguacins?
A3: Research has shown that the concentration of bioactive compounds, such as charantin, can vary significantly among different cultivars of Momordica charantia.[5][6][7] For instance, one study found that the 'Hybrid No. 486' cultivar had the highest charantin content compared to other tested varieties.[5][6][7] While specific data for this compound is limited, it is highly probable that the choice of cultivar will significantly impact the yield. It is recommended to screen different commercially available or locally sourced cultivars to identify one with a higher this compound content.
Q4: What are the alternative approaches to overcome the low yield of this compound from direct extraction?
A4: To overcome the limitations of low natural abundance, researchers can explore alternative production strategies such as:
-
Plant Cell Culture: Establishing cell or hairy root cultures of Momordica charantia can offer a controlled and sustainable source of this compound, independent of geographical and seasonal variations.[8][9][10][11]
-
Metabolic Engineering: Genetic modification of Momordica charantia or a microbial host to upregulate the biosynthetic pathway of this compound is a promising future direction.
-
Semi-synthesis: Chemical modification of more abundant precursor molecules from the plant to synthesize this compound could be a viable option.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction solvent or method. | 1. Solvent Optimization: Experiment with different solvent systems. While ethanol (B145695) is commonly used for extracting cucurbitacins, methanol (B129727) has been shown to be more efficient for extracting related compounds like charantin.[12] Consider using a gradient of solvents with varying polarities. 2. Advanced Extraction Techniques: Employ methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which have been shown to be more efficient than traditional maceration for extracting related triterpenoids from Momordica charantia.[13][14] |
| Poor quality of plant material. | 1. Plant Material Selection: Use healthy, disease-free plants. The concentration of secondary metabolites can be affected by the plant's age and health. 2. Drying Method: The method of drying the plant material can impact the stability of the target compound. Freeze-drying has been shown to result in higher yields of related compounds compared to shade-drying.[5][6][7] | |
| Co-extraction of Interfering Compounds (e.g., chlorophyll (B73375), lipids) | Use of a non-selective extraction solvent. | 1. Solvent Partitioning: Perform a liquid-liquid partitioning of the crude extract. For example, a common method is to partition an ethanolic extract with hexane (B92381) to remove nonpolar compounds like chlorophyll and lipids.[2] 2. Solid-Phase Extraction (SPE): Utilize a C18 SPE column to clean up the extract before further purification. A stepwise elution with increasing concentrations of an organic solvent can effectively separate this compound from more polar and nonpolar impurities.[13] |
| Difficulty in Isolating Pure this compound | Presence of structurally similar cucurbitane triterpenoids. | 1. Chromatographic Optimization: Develop a robust chromatographic method. A combination of silica (B1680970) gel chromatography followed by reverse-phase HPLC (High-Performance Liquid Chromatography) is often effective for separating structurally similar compounds. 2. Recrystallization: If a semi-pure solid is obtained, recrystallization from a suitable solvent system can significantly improve purity. |
| Degradation of this compound during Processing | Exposure to high temperatures or harsh pH conditions. | 1. Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal. 2. pH Monitoring: Maintain a neutral pH during extraction and purification unless the stability of this compound at different pH values is known. |
Experimental Protocols
1. Optimized Extraction of this compound from Momordica charantia Leaves
This protocol is adapted from methods used for the extraction of related cucurbitane triterpenoids.
-
Plant Material Preparation:
-
Harvest fresh, healthy leaves of Momordica charantia.
-
Dry the leaves at a controlled temperature of 30-45°C or, for optimal results, freeze-dry the material.[2]
-
Grind the dried leaves into a fine powder.
-
-
Extraction:
-
Macerate the powdered leaves in 80% ethanol at a 1:4 (w/v) ratio at 37°C for 16 hours.[2]
-
Filter the mixture and re-extract the plant material with fresh 80% ethanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Solvent Partitioning for Preliminary Purification:
-
Re-dissolve the concentrated extract in 50% methanol.
-
Perform successive liquid-liquid partitioning with hexane, diethyl ether, and ethyl acetate (B1210297).[2] The fraction containing this compound will need to be determined by analytical methods such as TLC or HPLC. Based on the polarity of similar compounds, it is likely to be found in the diethyl ether or ethyl acetate fractions.
-
2. Purification of this compound by Column Chromatography
-
Solid-Phase Extraction (SPE):
-
Silica Gel Column Chromatography:
-
Pack a silica gel column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Load the concentrated eluate from the SPE step.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC and combine those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the this compound-containing fractions using a reverse-phase C18 HPLC column.
-
Use an isocratic or gradient elution with a mobile phase of acetonitrile (B52724) and water.
-
Monitor the elution at a suitable wavelength (e.g., 204 nm for related compounds) and collect the peak corresponding to this compound.[15]
-
Visualizations
Caption: this compound Extraction and Purification Workflow.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Evaluation of Growth, Yield, and Biochemical Attributes of Bitter Gourd (Momordica charantia L.) Cultivars under Karaj Conditions in Iran | Semantic Scholar [semanticscholar.org]
- 8. Plant cell culture strategies for the production of natural products -BMB Reports | Korea Science [koreascience.kr]
- 9. Plant cell culture strategies for the production of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. gauravpublications.s3.amazonaws.com [gauravpublications.s3.amazonaws.com]
- 13. benchchem.com [benchchem.com]
- 14. Optimization of ultrasound-assisted extraction of charantin from Momordica charantia fruits using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of Kuguacin R Isolates
Welcome to the technical support center for the isolation and purification of Kuguacin R. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Troubleshooting Guide
This guide addresses common issues that may arise during the extraction and purification of this compound and other related cucurbitane-type triterpenoids from Momordica charantia.
Question 1: My initial crude extract is dark green and highly viscous, which is difficult to handle and purify. How can I resolve this?
Answer:
The dark green color is primarily due to the presence of chlorophyll (B73375), which can interfere with subsequent chromatographic steps. The high viscosity is often caused by co-extraction of polysaccharides.
Recommended Solutions:
-
Chlorophyll Removal: Before column chromatography, it is crucial to remove chlorophyll as it can irreversibly bind to silica (B1680970) gel. A common method is liquid-liquid partitioning. After the initial ethanol (B145695) or methanol (B129727) extraction, evaporate the solvent and partition the residue between a polar solvent mixture (like aqueous methanol) and a non-polar solvent (like hexane). Chlorophyll and other lipids will preferentially dissolve in the non-polar hexane (B92381) layer, while the more polar this compound will remain in the aqueous methanol layer. Repeat this partitioning until the hexane layer is nearly colorless.
-
Polysaccharide Removal: To reduce viscosity, consider precipitation of polysaccharides by adding a suitable anti-solvent. Alternatively, enzymatic hydrolysis can be employed to break down polysaccharides, but this method requires careful optimization to avoid degradation of the target compound.
Question 2: I am experiencing poor separation and significant peak tailing during silica gel column chromatography. What are the possible causes and solutions?
Answer:
Poor separation and peak tailing on silica gel columns are common when purifying polar compounds like triterpenoid (B12794562) saponins (B1172615) due to their strong interaction with the stationary phase and the presence of structurally similar compounds.
Recommended Solutions:
-
Solvent System Optimization: The choice and polarity of the mobile phase are critical. A gradient elution is generally more effective than isocratic elution. Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding ethyl acetate, and then methanol.
-
Alternative Adsorbents: If silica gel provides poor resolution, consider using a different stationary phase. Reversed-phase chromatography (e.g., with a C18 column) is often effective for separating polar compounds.
-
Sample Loading: Overloading the column can lead to poor separation. Ensure that the amount of crude extract loaded is appropriate for the column size. The sample should be dissolved in a minimal amount of the initial mobile phase before loading.
Question 3: The yield of purified this compound is very low. How can I improve the recovery?
Answer:
Low yields can result from several factors, including the starting plant material, extraction efficiency, and losses during purification steps.
Recommended Solutions:
-
Plant Material: The concentration of this compound can vary depending on the part of the plant used (leaves, stems, fruit), the geographical location, and the time of harvest. Ensure you are using a validated source of Momordica charantia.
-
Extraction Method: While maceration is a common method, more advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve extraction efficiency and reduce extraction time.
-
Fraction Collection and Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the fractions collected from the column. Combine only the fractions that show a high concentration of the target compound to avoid unnecessary dilution and loss during solvent evaporation.
-
Multi-step Purification: A single chromatographic step is often insufficient for achieving high purity. A combination of different chromatographic techniques (e.g., silica gel chromatography followed by preparative HPLC) can significantly improve the final purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a cucurbitane-type triterpenoid that can be extracted from the stems and leaves of Momordica charantia L.[1][2]. Like other kuguacins, it possesses various biological activities, including anti-inflammatory, antimicrobial, and anti-viral properties[1]. This compound is often obtained as a mixture of two epimers[2].
Q2: What is the general strategy for isolating this compound?
A2: A typical isolation strategy involves a multi-step process:
-
Extraction: The dried and powdered plant material is extracted with an organic solvent, typically ethanol or methanol.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning to remove non-polar impurities like chlorophyll and lipids.
-
Chromatographic Purification: The resulting fraction is purified using one or more chromatographic techniques, such as column chromatography on silica gel or reversed-phase media, followed by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Q3: Which analytical techniques are used to identify and confirm the purity of this compound?
A3: The purity and structure of the isolated compound are typically confirmed using a combination of spectroscopic and spectrometric techniques, including:
-
High-Performance Liquid Chromatography (HPLC) for purity assessment.
-
Mass Spectrometry (MS) to determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR) to elucidate the chemical structure.
-
Infrared (IR) spectroscopy to identify functional groups.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound from Momordica charantia Leaves
This protocol describes a standard method for obtaining a crude extract enriched in this compound and other triterpenoids.
Materials:
-
Dried and powdered leaves of Momordica charantia
-
80% Ethanol
-
n-Hexane
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Macerate the dried powder of Momordica charantia leaves with 80% ethanol at room temperature.
-
Filter the mixture and repeat the extraction process with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
Suspend the crude extract in a minimal amount of aqueous methanol and transfer it to a separatory funnel.
-
Add an equal volume of n-hexane and shake vigorously. Allow the layers to separate.
-
Collect the lower aqueous methanol layer, which contains the polar triterpenoids.
-
Repeat the hexane wash several times until the hexane layer is clear.
-
Evaporate the solvent from the aqueous methanol layer to obtain the triterpenoid-rich fraction.
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
This protocol outlines the purification of the triterpenoid-rich fraction using silica gel column chromatography.
Materials:
-
Triterpenoid-rich fraction from Protocol 1
-
Silica gel (for column chromatography)
-
n-Hexane
-
Ethyl acetate
-
Methanol
-
Glass column
-
Fraction collector
-
TLC plates and developing chamber
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Dissolve the triterpenoid-rich fraction in a minimal amount of the initial mobile phase (n-hexane with a small amount of ethyl acetate).
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.
-
Collect fractions of a suitable volume using a fraction collector.
-
Monitor the collected fractions by TLC to identify those containing this compound.
-
Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.
Quantitative Data Summary
| Purification Step | Stationary Phase | Mobile Phase (Elution Gradient) | Typical Yield from Crude Extract | Reference |
| Column Chromatography | Silica Gel | n-Hexane -> Ethyl Acetate -> Methanol | 1-2% | [3] |
| Recrystallization | 95% Ethanol | - | >90% (from semi-pure fraction) | |
| Preparative HPLC | C18 Reversed-Phase | Methanol/Water or Acetonitrile/Water | Variable | General Method |
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for this compound purification.
References
Validation & Comparative
A Comparative Analysis of Kuguacin R and Kuguacin J Bioactivity: A Guide for Researchers
An In-depth Look at Two Bioactive Triterpenoids from Momordica charantia
This guide provides a comparative analysis of the bioactive properties of Kuguacin R and Kuguacin J, two cucurbitane-type triterpenoids isolated from the bitter melon, Momordica charantia. This publication is intended for researchers, scientists, and professionals in drug development, offering a structured overview of the current scientific knowledge, including supporting experimental data and detailed methodologies for key experiments. While extensive research has elucidated the multifaceted bioactivity of Kuguacin J, particularly in oncology, data on this compound remains comparatively scarce, highlighting a significant area for future investigation.
Chemical Structure and Origin
This compound and Kuguacin J are both derived from Momordica charantia, a plant widely used in traditional medicine. They share a common cucurbitane skeleton but differ in their functional groups, which likely accounts for their distinct biological activities.
-
Kuguacin J: With a molecular formula of C30H46O3, its structure has been well-characterized.[1]
-
This compound: Its molecular formula is C30H48O4 and it is known to exist as a mixture of two epimers.[2]
Comparative Bioactivity: An Overview
Current research has extensively focused on Kuguacin J, revealing its potent anticancer and anti-inflammatory properties. In contrast, the bioactivity of this compound is less defined, with general attributions of anti-inflammatory, antimicrobial, and anti-viral effects, but a notable lack of in-depth studies and quantitative data.[2]
Anticancer Activity: Kuguacin J Takes the Lead
Kuguacin J has demonstrated significant potential as an anticancer agent through various mechanisms of action.[3]
Overcoming Multidrug Resistance (MDR)
A major challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Kuguacin J has been shown to inhibit P-gp-mediated drug efflux, thereby sensitizing cancer cells to conventional chemotherapeutic agents.
Induction of Apoptosis and Cell Cycle Arrest
Kuguacin J has been observed to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, particularly in prostate cancer. This is achieved by modulating the expression of key regulatory proteins involved in cell cycle progression and apoptosis.
Anti-Invasive and Anti-Metastatic Effects
The spread of cancer to distant organs is a primary cause of mortality. Kuguacin J has been shown to inhibit the migration and invasion of cancer cells by downregulating the activity of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix.
Table 1: Summary of Anticancer Bioactivity of Kuguacin J
| Bioactivity | Cell Line(s) | Key Findings | Reference(s) |
| Inhibition of P-glycoprotein (MDR) | Human cervical carcinoma (KB-V1) | Increased sensitivity to vinblastine (B1199706) and paclitaxel (B517696). | |
| Human ovarian cancer (SKOV3) | Modulates paclitaxel sensitivity. | ||
| Induction of Apoptosis | Human prostate cancer (LNCaP, PC3) | Induces apoptosis and G1/S cell cycle arrest. | |
| Cell Cycle Arrest | Human prostate cancer (LNCaP, PC3) | Induces G1/S phase arrest. | |
| Anti-Invasion | Human prostate cancer (PC3) | Inhibits migration and invasion. |
Unfortunately, there is a lack of specific studies on the anticancer activity of This compound to provide a direct comparison.
Anti-Inflammatory Activity
Both Kuguacin J and this compound are reported to possess anti-inflammatory properties, a common characteristic of cucurbitane triterpenoids.
Kuguacin J has been shown to suppress the production of pro-inflammatory mediators.
Antiviral Activity
Some studies on a range of kuguacins, including this compound, have reported weak anti-HIV activity. However, this area remains largely unexplored for both compounds in comparison to their other reported bioactivities.
Experimental Protocols
To facilitate further research and validation of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., Kuguacin J or R) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Caspase Activity Assay
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
-
Cell Lysis: Treat cells with the test compound, harvest, and lyse them in a chilled lysis buffer.
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Fixation: Treat cells with the test compound, harvest, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating agent (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA.
Matrix Metalloproteinase (MMP) Activity Assay (Gelatin Zymography)
This assay is used to detect the activity of MMPs, particularly MMP-2 and MMP-9, which are involved in cancer cell invasion.
-
Sample Preparation: Collect conditioned media from cell cultures treated with the test compound.
-
Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Enzyme Renaturation: Wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.
-
Incubation: Incubate the gel in a developing buffer at 37°C to allow the MMPs to digest the gelatin.
-
Staining: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
P-glycoprotein (P-gp) Transport Assay
This assay evaluates the ability of a compound to inhibit the efflux function of P-gp.
-
Cell Loading: Incubate P-gp-overexpressing cells with a fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM) in the presence or absence of the test compound.
-
Incubation: Incubate for a specific time to allow for substrate transport.
-
Fluorescence Measurement: Measure the intracellular accumulation of the fluorescent substrate using a fluorometer or flow cytometer. Inhibition of P-gp will result in higher intracellular fluorescence.
Visualizing the Mechanisms
To better illustrate the experimental workflows and signaling pathways discussed, the following diagrams are provided.
Caption: Workflow for assessing the anticancer activity of Kuguacin J.
Caption: Simplified signaling pathways affected by Kuguacin J in cancer cells.
Conclusion and Future Directions
The available scientific literature strongly supports the potential of Kuguacin J as a promising candidate for anticancer drug development, with well-documented effects on multidrug resistance, apoptosis, cell cycle regulation, and invasion. In contrast, This compound remains a largely uncharacterized compound. While preliminary reports suggest it possesses anti-inflammatory, antimicrobial, and antiviral activities, there is a clear and urgent need for comprehensive studies to elucidate its specific mechanisms of action and to provide quantitative bioactivity data.
Future research should prioritize:
-
In-depth bioactivity screening of this compound against a panel of cancer cell lines and inflammatory models.
-
Direct comparative studies of this compound and Kuguacin J to understand their structure-activity relationships.
-
Mechanistic studies to identify the molecular targets and signaling pathways modulated by this compound.
Such investigations will be crucial to fully understand the therapeutic potential of this class of compounds from Momordica charantia and to pave the way for the development of novel, nature-derived therapeutics.
References
Kuguacin R vs. Other Cucurbitacins in Cancer Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacins, a class of structurally complex triterpenoids predominantly found in the Cucurbitaceae family of plants, have garnered significant attention for their potent cytotoxic and antitumor properties. This guide provides a comparative analysis of Kuguacin R against other well-researched cucurbitacins, namely Cucurbitacin B, E, and I, in the context of cancer treatment. The objective is to present a clear overview of their mechanisms of action, supported by experimental data, to aid in research and drug development efforts.
A Note on this compound: Despite extensive literature searches, specific data on the anticancer activity, mechanism of action, and IC50 values for this compound remains largely unavailable in peer-reviewed scientific publications. While its existence as a cucurbitane-type triterpenoid (B12794562) with anti-inflammatory, antimicrobial, and antiviral activities has been noted, its direct role and efficacy in cancer treatment are not yet established.[1] Therefore, this guide will focus on the comparative analysis of the well-documented Cucurbitacins B, E, and I, while highlighting the current knowledge gap regarding this compound. One study suggested a potential role for Cucurbitacin R in contributing to the treatment of tuberculosis.[2]
Comparative Anticancer Activity
The anticancer efficacy of Cucurbitacins B, E, and I has been evaluated across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The following table summarizes the IC50 values for these cucurbitacins against various cancer cell lines. It is important to note that variations in experimental conditions, such as cell line, exposure time, and assay methodology, can influence IC50 values.
| Cucurbitacin | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| Cucurbitacin B | KKU-213 | Cholangiocarcinoma | 0.048 | 24 | [3] |
| KKU-214 | Cholangiocarcinoma | 0.088 | 24 | [3] | |
| MB49 | Bladder Cancer | 0.5 | 24 | [4] | |
| Various Breast Cancer Lines | Breast Cancer | 0.01 - 0.1 | Not Specified | ||
| Cucurbitacin E | MDA-MB-468 | Triple Negative Breast Cancer | <0.1 | Not Specified | |
| SW527 | Triple Negative Breast Cancer | <0.1 | Not Specified | ||
| NCI-N87 | Gastric Cancer | 0.08 - 0.13 | Not Specified | ||
| AGS | Gastric Cancer | 0.1 µg/ml | 24 | ||
| Cucurbitacin I | ASPC-1 | Pancreatic Cancer | 0.2726 | 72 | |
| BXPC-3 | Pancreatic Cancer | 0.3852 | 72 | ||
| A549 | Lung Cancer | 0.140 | Not Specified | ||
| AGS | Gastric Cancer | 0.5 µg/ml | 24 |
Mechanisms of Action
The primary anticancer mechanism of Cucurbitacins B, E, and I involves the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, with a particular emphasis on STAT3. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. By inhibiting STAT3 phosphorylation, these cucurbitacins can induce cell cycle arrest, primarily at the G2/M phase, and trigger apoptosis.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the established signaling pathways for Cucurbitacin B/E/I.
Caption: Signaling pathway of Cucurbitacins B, E, and I.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of cucurbitacins on cancer cells and to calculate the IC50 values.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Cucurbitacin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cucurbitacin compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the cucurbitacin. Include a vehicle control (DMSO at the same concentration as the highest cucurbitacin dose) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the cucurbitacin concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for STAT3 Phosphorylation
This protocol is used to detect the levels of total and phosphorylated STAT3 in cancer cells treated with cucurbitacins.
Materials:
-
Cancer cell lines
-
Cucurbitacin compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3 (Tyr705) and anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-buffered saline with 0.1% Tween 20)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of cucurbitacin for the specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature the protein samples by boiling with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then incubate with ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total STAT3, the membrane can be stripped of the phospho-STAT3 antibody and re-probed with an antibody against total STAT3.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle after treatment with cucurbitacins.
Materials:
-
Cancer cell lines
-
Cucurbitacin compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Treatment and Harvesting: Treat cells with cucurbitacins for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to differentiate between viable, apoptotic, and necrotic cells following cucurbitacin treatment.
Materials:
-
Cancer cell lines
-
Cucurbitacin compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
Procedure:
-
Cell Treatment and Harvesting: Treat cells with cucurbitacins. Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Conclusion
Cucurbitacins B, E, and I have demonstrated significant potential as anticancer agents, primarily through the inhibition of the JAK/STAT signaling pathway, leading to cell cycle arrest and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field. However, the current lack of specific data on the anticancer properties of this compound underscores the need for further investigation into this particular compound to ascertain its potential role in cancer therapy. Future comparative studies that include this compound are warranted to fully understand the therapeutic landscape of this class of natural products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. kuguacin-biological-activities-of-triterpenoid-from-momordica-charantia-a-scoping-review - Ask this paper | Bohrium [bohrium.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Potential of cucurbitacin as an anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the antiviral efficacy of Kuguacin R to existing drugs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral efficacy of Kuguacin R against existing antiviral drugs for Epstein-Barr virus (EBV), Influenza A virus (H1N1), and Enterovirus 71 (EV-A71). This analysis is based on available experimental data and aims to shed light on the potential of this compound as a novel antiviral agent.
This compound, a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia, has demonstrated a range of biological activities, including anti-inflammatory and antimicrobial properties. While the broader class of cucurbitacins has been investigated for its therapeutic potential, specific data on the antiviral efficacy of this compound against various viruses remains limited in publicly available scientific literature. This guide synthesizes the available information on this compound and related compounds from Momordica charantia and compares it with the established efficacy of existing antiviral drugs.
Comparative Antiviral Efficacy
To provide a clear comparison, the following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values of this compound (where available for related compounds) and existing antiviral drugs against EBV, H1N1, and EV-A71. It is important to note that direct comparative studies for this compound against these specific viruses are not yet widely published. The data for compounds from Momordica charantia is included to provide a preliminary basis for comparison.
| Virus | Compound/Drug | IC50/EC50 Value | Assay Type | Cell Line |
| Epstein-Barr Virus (EBV) | Acyclovir | 0.3 µM (ED50)[1] | Viral Replication Inhibition | N/A |
| Influenza A Virus (H1N1) | Protein from M. charantia | 40 - 200 µg/mL (IC50) [1][2][3] | TCID50 Reduction | MDCK |
| Oseltamivir | 0.1 - 0.8 nM (IC50)[1] | Neuraminidase Inhibition | N/A | |
| Enterovirus 71 (EV-A71) | Pleconaril | >262 µmol/L (EC50) | Cytopathic Effect Inhibition | N/A |
| Ribavirin | 65 µg/mL (IC50) | Viral Yield Reduction | Human/Mouse cell lines |
Note: The IC50/EC50 values can vary depending on the specific viral strain, cell line used, and the experimental protocol. Direct comparison of absolute values should be made with caution.
Experimental Protocols
The determination of antiviral efficacy relies on standardized in vitro assays. Below are detailed methodologies for the key experiments cited in the comparison table.
Plaque Reduction Assay (General Protocol)
The plaque reduction assay is a fundamental method to quantify the ability of a compound to inhibit viral replication.
Principle: This assay measures the reduction in the formation of plaques (localized areas of cell death caused by viral infection) in a cell monolayer in the presence of an antiviral agent.
Methodology:
-
Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero cells for EV-A71) is prepared in multi-well plates.
-
Virus and Compound Incubation: The cells are infected with a known concentration of the virus in the presence of serial dilutions of the test compound (e.g., this compound or a comparator drug).
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).
-
Staining and Counting: The cell monolayer is stained (e.g., with crystal violet), and the plaques are counted.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Neuraminidase Inhibition Assay (for Influenza A Virus)
This assay is specific for influenza viruses and measures the inhibition of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells.
Principle: The assay utilizes a fluorogenic or chemiluminescent substrate that, when cleaved by neuraminidase, produces a detectable signal. The reduction in signal in the presence of an inhibitor is proportional to its inhibitory activity.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., Oseltamivir) and a standardized amount of influenza virus.
-
Incubation: The virus and the test compound are incubated together to allow for inhibitor binding to the neuraminidase enzyme.
-
Substrate Addition: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.
-
Signal Detection: The fluorescence or chemiluminescence produced is measured using a plate reader.
-
IC50 Calculation: The IC50 value is determined as the concentration of the inhibitor that reduces neuraminidase activity by 50%.
Cytopathic Effect (CPE) Inhibition Assay (for Enterovirus 71)
This assay assesses the ability of a compound to protect cells from the virus-induced cell death, known as the cytopathic effect.
Principle: The viability of cells is measured in the presence of the virus and varying concentrations of the antiviral compound. A reduction in CPE indicates antiviral activity.
Methodology:
-
Cell Seeding: Host cells (e.g., RD cells for EV-A71) are seeded in 96-well plates.
-
Infection and Treatment: The cells are infected with the virus and simultaneously treated with different concentrations of the test compound (e.g., Pleconaril).
-
Incubation: The plates are incubated until significant CPE is observed in the virus control wells.
-
Cell Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or MTS assay, which measures metabolic activity.
-
EC50 Calculation: The EC50 value is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death.
Signaling Pathway and Experimental Workflow
Potential Mechanism of Action: NF-κB Signaling Pathway
While the specific signaling pathways modulated by this compound in the context of viral infections are not yet fully elucidated, studies on other cucurbitacins suggest a potential role in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a crucial regulator of the host's innate and adaptive immune responses to viral infections. Many viruses have evolved mechanisms to manipulate this pathway to their advantage. Cucurbitacins have been shown to inhibit the activation of NF-κB, which could be a potential mechanism for their antiviral effects by suppressing virus-induced inflammation and replication.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Antiviral Screening
The following diagram illustrates a general workflow for screening and evaluating the antiviral activity of a compound like this compound.
Caption: General workflow for antiviral drug discovery.
Conclusion
The available data suggests that compounds from Momordica charantia, the source of this compound, possess antiviral properties against a range of viruses, including Influenza A (H1N1). However, a direct and comprehensive comparison of the antiviral efficacy of purified this compound against EBV, H1N1, and EV-A71 with existing drugs is currently challenging due to the limited availability of specific IC50/EC50 values for this compound.
Further research is warranted to isolate and test this compound in standardized antiviral assays against these and other viruses to fully elucidate its potential as a novel antiviral agent. Mechanistic studies are also crucial to understand how this compound exerts its potential antiviral effects, with the NF-κB signaling pathway being a promising area of investigation. The data presented in this guide serves as a foundation for future research and development in this area.
References
validation of Kuguacin R's mechanism of action in specific pathways
A Comparative Guide for Researchers
Kuguacin R, a cucurbitane-type triterpenoid (B12794562) isolated from the traditional medicinal plant Momordica charantia, has garnered interest for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anti-viral activities.[1] While the precise molecular mechanisms underpinning the bioactivity of this compound are still under active investigation, evidence from studies on closely related compounds and extracts of Momordica charantia provides a strong foundation for understanding its likely mechanism of action in specific inflammatory pathways. This guide offers a comparative overview of the validated mechanisms of related compounds, presenting a probable framework for this compound's action, supported by relevant experimental data and protocols.
Postulated Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The anti-inflammatory effects of cucurbitane-type triterpenoids are predominantly attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary targets are believed to be the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways, when activated by inflammatory stimuli such as lipopolysaccharide (LPS), trigger the transcription of a host of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).
Extracts and compounds from Momordica charantia have been shown to suppress the activation of the NF-κB pathway. This is a crucial mechanism as NF-κB is a central regulator of inflammation. The plant's constituents may also influence the MAPK pathway, which plays a significant role in the production of inflammatory mediators.
Comparative Analysis of Bioactivity
While specific quantitative data for this compound's anti-inflammatory activity is limited in publicly available literature, the bioactivity of related kuguacins and other triterpenoids from Momordica charantia offers valuable comparative insights. The following table summarizes the inhibitory activities of representative compounds on key inflammatory markers. It is important to note that these values, while indicative of the potential of this class of compounds, may not be directly extrapolated to this compound.
| Compound/Extract | Target | Assay System | IC50/Inhibition | Reference Compound |
| Kuguacin J | P-glycoprotein (MDR) | KB-V1 cells | Reverses resistance | Verapamil |
| Xanthorrhizol | COX-2 | LPS-activated RAW 264.7 cells | IC50 = 0.2 µg/mL | N/A |
| Xanthorrhizol | iNOS | LPS-activated RAW 264.7 cells | IC50 = 1.0 µg/mL | N/A |
| S-Ketoprofen | COX-2 | Monocytes | IC50 = 2-25 nmol/L | R-enantiomer |
| Amentoflavone | PGE2 Biosynthesis & COX-2 Expression | A549 cells | Strong Inhibition | Quercetin |
| Quercetin | iNOS Protein Expression | A549 cells | Complete Inhibition | Amentoflavone |
Key Signaling Pathways and Experimental Workflows
To validate the mechanism of action of this compound, a series of well-established experimental workflows are typically employed. These assays aim to quantify the compound's effect on specific molecular targets within the inflammatory signaling cascade.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
General Experimental Workflow for Mechanism Validation
The following diagram outlines a typical experimental workflow to investigate the anti-inflammatory effects of a compound like this compound.
Caption: A general experimental workflow for validating anti-inflammatory activity.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to validate the anti-inflammatory mechanism of action.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and nitric oxide assays).
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Procedure:
-
After cell treatment, collect the culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Principle: ELISA kits are used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.
-
Western Blot Analysis for Protein Expression
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated IKK, IκBα) in cell lysates.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific to the target proteins.
-
Wash and incubate with a secondary antibody conjugated to an enzyme.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
While direct and extensive experimental validation of this compound's mechanism of action is an area for future research, the existing body of knowledge on related cucurbitane-type triterpenoids from Momordica charantia provides a strong and compelling framework for its anti-inflammatory properties. The evidence points towards the modulation of the NF-κB and MAPK signaling pathways as the primary mechanisms. Further studies employing the standardized protocols outlined in this guide are necessary to definitively characterize the specific molecular interactions and comparative efficacy of this compound, which will be crucial for its potential development as a novel anti-inflammatory agent.
References
Kuguacin R: A Comparative Analysis of its Anticancer Activity Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Kuguacin R, a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia, has garnered significant attention for its potential as an anticancer agent. This guide provides a comparative overview of this compound's activity across various cancer cell lines, supported by available experimental data. We delve into its effects on cell viability, the signaling pathways it modulates, and the experimental protocols used to ascertain its efficacy.
Comparative Efficacy of this compound in Cancer Cell Lines
This compound, also identified in scientific literature as Kuguacin J, has demonstrated notable cytotoxic and growth-inhibitory effects against a range of cancer cell lines. While comprehensive IC50 data is not uniformly available across all studies, the existing research consistently points to its potential as a selective anticancer compound. The following table summarizes the observed activity of this compound.
| Cancer Type | Cell Line | Observed Activity of this compound | Specific IC50 Value |
| Prostate Cancer | PC3 (androgen-independent) | Exerted a strong growth-inhibitory effect, primarily through G1-arrest.[1][2] | Not specified in search results. |
| LNCaP (androgen-dependent) | Induced G1 arrest and apoptosis.[2][3] | Not specified in search results. | |
| Breast Cancer | MCF-7 | At a high dose (80 µg/mL), induced cell death after 48 hours. Increased caspase-3 activity.[4][5] | Not specified in search results. |
| MDA-MB-231 | Evoked significant cell death at both low (8 µg/mL) and high (80 µg/mL) doses. Increased caspase-3 activity.[4][5] | Not specified in search results. | |
| Ovarian Cancer | SKOV3 (drug-resistant) | Enhanced the cytotoxicity of paclitaxel (B517696).[6] | Not specified in search results. |
| A2780 (drug-sensitive) | Investigated for sensitivity to Kuguacin J in combination with other agents.[6] | Not specified in search results. | |
| Cervical Cancer | KB-V1 (multidrug-resistant) | Increased sensitivity to vinblastine (B1199706) and paclitaxel. | Not specified in search results. |
| KB-3-1 (drug-sensitive) | No modulating effect on drug sensitivity was observed. | Not specified in search results. |
Experimental Protocols
The evaluation of this compound's anticancer activity typically involves a series of standard in vitro assays. Below are detailed methodologies for the key experiments frequently cited in the assessment of novel anticancer compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: Following treatment with this compound, cells are harvested and lysed to release intracellular contents.
-
Substrate Addition: The cell lysate is incubated with a caspase-3 specific substrate, which is typically a peptide conjugated to a colorimetric or fluorometric reporter molecule (e.g., p-nitroaniline or pNA).
-
Incubation: During incubation, active caspase-3 in the lysate cleaves the substrate, releasing the reporter molecule.
-
Detection: The amount of released reporter is quantified using a spectrophotometer or fluorometer. The increase in caspase-3 activity in treated cells is compared to that in untreated control cells.[4]
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Protein Extraction: Cells treated with this compound are lysed, and the total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, Caspase-3, PARP), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensity is quantified to determine the relative protein expression levels.
Signaling Pathways Modulated by this compound
This compound primarily induces apoptosis in cancer cells through the intrinsic, mitochondria-mediated pathway. A key mechanism involves the modulation of the Bcl-2 family of proteins and the subsequent activation of the caspase cascade.
Caption: this compound induced apoptotic pathway in cancer cells.
In some multidrug-resistant cancer cells, this compound has also been shown to inhibit the function of P-glycoprotein (P-gp), a membrane transporter responsible for effluxing chemotherapeutic drugs out of the cell. This action can re-sensitize resistant cells to conventional anticancer drugs.
Caption: Reversal of multidrug resistance by this compound.
References
- 1. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of G1 arrest and apoptosis in androgen-dependent human prostate cancer by Kuguacin J, a triterpenoid from Momordica charantia leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thegms.co [thegms.co]
- 5. researchgate.net [researchgate.net]
- 6. Kuguacin J isolated from bitter melon leaves modulates paclitaxel sensitivity in drug-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Kuguacin R: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory efficacy of Kuguacin R, a cucurbitane-type triterpenoid, against standard anti-inflammatory drugs, Dexamethasone and Indomethacin. The information is compiled from preclinical studies to offer a quantitative and methodological overview for research and development purposes.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and the standard drugs, Dexamethasone and Indomethacin. It is important to note that direct head-to-head comparative studies for this compound against these specific drugs are limited. The data presented is compiled from various studies, and experimental conditions may differ.
| Compound | Assay | Target/Marker | IC50 / Effect | Reference |
| This compound (and related compounds) | ||||
| TCD (a related triterpenoid) | TPA-induced mouse ear edema | Edema inhibition | Comparable to 500 µ g/ear Indomethacin | [1] |
| Momordica charantia extract | LPS-stimulated RAW264.7 macrophages | NF-κB (p65) nuclear translocation | Inhibition observed | [2] |
| Dexamethasone | IL-1 stimulated human articular chondrocytes | COX-2 | 0.0073 µM | [3] |
| LPS-stimulated RAW 264.7 cells | NF-κB/Rel and AP-1 activation | Inhibition of DNA binding | [3] | |
| H2O2 stimulated RAW264.7 macrophages | NF-κB activity | Blocked | [4] | |
| Indomethacin | Human articular chondrocytes | COX-1 | 0.063 µM | |
| Human articular chondrocytes | COX-2 | 0.48 µM | ||
| TPA-induced mouse ear edema | Edema inhibition | Significant inhibition at 2 mg/ear | ||
| AGS cells | Apoptosis | IC50 of 0.5 mM |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are essential for understanding the context of the presented data and for designing future comparative studies.
In Vitro Anti-Inflammatory Assays
1. Inhibition of NF-κB Activation in Macrophages
This protocol is designed to assess the inhibitory effect of a test compound on the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in macrophages, a key pathway in the inflammatory response.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Stimulus: Lipopolysaccharide (LPS).
-
Methodology:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cells are seeded in appropriate plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a standard inhibitor (e.g., Dexamethasone) for a specified period.
-
Inflammation is induced by stimulating the cells with LPS.
-
The activation of the NF-κB pathway can be assessed by several methods:
-
Western Blot: Analyze the phosphorylation of key signaling proteins like IκBα and the p65 subunit of NF-κB. A decrease in phosphorylated forms indicates inhibition.
-
Immunofluorescence: Visualize the translocation of the p65 subunit from the cytoplasm to the nucleus. Inhibition is observed as a reduction in nuclear p65.
-
Reporter Gene Assay: Utilize a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB responsive promoter. A decrease in luciferase activity upon treatment with the test compound indicates inhibition of NF-κB activation.
-
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentrations.
2. Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.
-
Enzyme Source: Purified recombinant human COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic acid.
-
Methodology:
-
The test compound (e.g., this compound) or a standard inhibitor (e.g., Indomethacin) is pre-incubated with the COX enzyme.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin (B15479496) E2 (PGE2), a major product of the COX pathway, is measured using an enzyme immunoassay (EIA) kit.
-
-
Data Analysis: The IC50 value is determined by measuring the concentration of the compound that causes a 50% reduction in PGE2 production.
In Vivo Anti-Inflammatory Assay
1. TPA-Induced Mouse Ear Edema
This is a widely used animal model to evaluate the topical anti-inflammatory activity of compounds.
-
Animal Model: Male BALB/c mice.
-
Inducing Agent: 12-O-tetradecanoylphorbol-13-acetate (TPA).
-
Methodology:
-
A solution of TPA in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of the right ear of the mice to induce inflammation. The left ear typically serves as a control.
-
The test compound (e.g., this compound) or a standard drug (e.g., Indomethacin) is applied topically to the TPA-treated ear, usually shortly after TPA application.
-
After a specific time period (e.g., 6 hours), the mice are euthanized, and a circular section of both ears is removed using a biopsy punch.
-
The weight of the ear punches is measured, and the difference in weight between the right (treated) and left (control) ears is calculated to determine the extent of edema.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a key inflammatory signaling pathway and a typical experimental workflow for comparing the efficacy of anti-inflammatory compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Momordica charantia Suppresses Inflammation and Glycolysis in Lipopolysaccharide-Activated RAW264.7 Macrophages [mdpi.com]
- 3. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone protects RAW264.7 macrophages from growth arrest and apoptosis induced by H2O2 through alteration of gene expression patterns and inhibition of nuclear factor-kappa B (NF-kappaB) activity [pubmed.ncbi.nlm.nih.gov]
Kuguacin R's Synergistic Power: A Comparative Guide to Enhancing Chemotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Kuguacin R's synergistic effects with conventional chemotherapy agents. Experimental data is presented to illuminate its potential in overcoming drug resistance and enhancing therapeutic efficacy.
This compound, a cucurbitane triterpenoid (B12794562) isolated from Momordica charantia, has demonstrated significant potential in augmenting the anticancer effects of chemotherapy. This guide synthesizes findings from multiple studies to compare its synergistic activity with two widely used chemotherapeutic drugs: paclitaxel (B517696) and cisplatin (B142131). The primary mechanisms of this synergy involve the inhibition of drug efflux pumps and the induction of apoptosis, offering promising avenues for combination cancer therapy.
Quantitative Assessment of Synergistic Effects
The synergistic potential of this compound in combination with paclitaxel and cisplatin has been evaluated across various cancer cell lines. The following tables summarize the key quantitative findings from these studies.
| Cell Line | Cancer Type | Chemotherapeutic Agent | Kuguacin J Concentration | Key Finding | Reference |
| SKOV3 | Ovarian Cancer (drug-resistant) | Paclitaxel | 30 µM | Kuguacin J alone has an IC50 of 43.33 ± 5.77 µM. Co-treatment significantly increases paclitaxel's cytotoxicity. | |
| KB-V1 | Cervical Cancer (multidrug-resistant) | Paclitaxel | 5 and 10 µM | Increased sensitivity to paclitaxel by 1.9- and 3.2-fold, respectively. | |
| KB-V1 | Cervical Cancer (multidrug-resistant) | Vinblastine (B1199706) | 5 and 10 µM | Increased sensitivity to vinblastine by 1.9- and 4.3-fold, respectively. | |
| MCF-7 | Breast Cancer | Cisplatin | 8 µg/mL and 80 µg/mL | Enhanced cell death when combined with both low and high doses of cisplatin after 24 and 48 hours. | |
| MDA-MB-231 | Breast Cancer | Cisplatin | 8 µg/mL and 80 µg/mL | Significant cell death was observed at both doses and time points when combined with cisplatin. |
Note: The majority of published research refers to Kuguacin J. It is presented here as a representative of the Kuguacin family, including this compound.
Mechanisms of Synergistic Action
This compound enhances the efficacy of chemotherapy through two primary, yet distinct, mechanisms depending on the cancer cell type and its resistance profile.
Overcoming Multidrug Resistance by P-glycoprotein Inhibition
In multidrug-resistant cancer cells, such as the KB-V1 cervical cancer cell line, Kuguacin J acts as a potent inhibitor of the P-glycoprotein (P-gp) efflux pump. P-gp is a transmembrane protein that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and effectiveness. Kuguacin J directly interacts with the drug-substrate-binding site on P-gp, inhibiting its function. This leads to an increased accumulation of chemotherapeutic agents like paclitaxel and vinblastine inside the cancer cells, restoring their cytotoxic effects.
Induction of Apoptosis through Survivin Downregulation
In drug-resistant ovarian cancer cells (SKOV3), the synergistic effect of Kuguacin J with paclitaxel is independent of P-gp inhibition. Instead, the combination therapy significantly enhances apoptosis. Paclitaxel treatment alone can increase the levels of the anti-apoptotic protein survivin, contributing to drug resistance. Co-treatment with Kuguacin J dramatically decreases the expression of survivin. This downregulation of survivin leads to the activation of the apoptotic cascade, evidenced by the increased cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound and chemotherapeutic agents on cancer cells.
-
Cell Seeding: Cancer cells (e.g., SKOV3, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with various concentrations of this compound, the chemotherapeutic agent (paclitaxel or cisplatin), or a combination of both. Control wells receive the vehicle (e.g., DMSO) at the same concentration as the drug-treated wells.
-
Incubation: The plates are incubated for a specified period, typically 24 or 48 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curves.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression of proteins involved in apoptosis.
-
Cell Lysis: After drug treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., survivin, cleaved caspase-3, cleaved PARP, and a loading control like β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Conclusion
The available evidence strongly suggests that this compound possesses significant synergistic effects when combined with conventional chemotherapeutic agents like paclitaxel and cisplatin. Its ability to counteract multidrug resistance by inhibiting P-gp and to enhance apoptosis by downregulating survivin highlights its potential as a valuable adjuvant in cancer therapy. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic utility and to establish optimal dosing and combination strategies for various cancer types. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing cancer treatment through innovative combination therapies.
Independent Verification of Kuguacin R's Antimicrobial Spectrum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported antimicrobial potential of Kuguacin R, a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia, with established antimicrobial agents. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for purified this compound in publicly accessible literature, this guide focuses on the documented antimicrobial activity of Momordica charantia extracts, which contain this compound, in comparison to standard antibiotics and antifungals. The urgent need for further independent verification of this compound's specific antimicrobial spectrum is highlighted.
Comparative Antimicrobial Activity
While direct MIC values for this compound remain elusive in the reviewed literature, various extracts of Momordica charantia have demonstrated antimicrobial properties against a range of pathogens. To provide a comparative perspective, the following table summarizes the MIC values of common antimicrobial drugs against bacteria and fungi that are often included in the screening of natural products. This allows for an indirect assessment of the potential potency of M. charantia constituents.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Standard Antimicrobials
| Microorganism | Antimicrobial Agent | MIC Range (µg/mL) | Reference(s) |
| Escherichia coli | Ciprofloxacin (B1669076) | 0.015 - >32 | [1][2] |
| Staphylococcus aureus | Ciprofloxacin | 0.12 - >64 | [3][4] |
| Candida albicans | Fluconazole (B54011) | 0.25 - >64 | [5][6] |
Note: The provided MIC ranges for ciprofloxacin and fluconazole are broad, reflecting the variability among different strains, including susceptible and resistant isolates.
Extracts from Momordica charantia have shown inhibitory effects against bacteria such as Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans[7]. However, without specific MIC values for isolated this compound, a direct and quantitative comparison of its efficacy against standard antimicrobials is not possible. The existing data on plant extracts suggest that further investigation into the purified compound is warranted.
Experimental Protocols
To facilitate independent verification and further research, standardized protocols for determining the antimicrobial spectrum of compounds like this compound are essential. The following are detailed methodologies for key experiments based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Antibacterial Susceptibility Testing (CLSI M07)
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
1. Preparation of Inoculum: a. From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test bacterium. b. Transfer the colonies to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth). c. Incubate the broth culture at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions. b. Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth without inoculum). c. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Broth Microdilution Method for Antifungal Susceptibility Testing (EUCAST E.DEF 9.3.2)
This protocol is a reference method for determining the MIC of antifungal agents against yeasts.
1. Preparation of Inoculum: a. From a 24-48 hour culture on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar), suspend several colonies of the yeast in sterile saline. b. Adjust the turbidity of the suspension to a 0.5 McFarland standard. c. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antifungal Agent Dilutions: a. Prepare a stock solution of this compound in an appropriate solvent. b. Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation: a. Add the diluted yeast inoculum to each well containing the antifungal dilutions. b. Include a growth control and a sterility control. c. Incubate the plate at 35°C ± 2°C for 24-48 hours.
4. Interpretation of Results: a. The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control. This can be assessed visually or by using a spectrophotometer.
Visualizations
To aid in the understanding of the experimental workflow, the following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion and Future Directions
The available scientific literature suggests that Momordica charantia, the source of this compound, possesses antimicrobial properties. However, a critical knowledge gap exists regarding the specific antimicrobial spectrum and potency of isolated this compound. To fully assess its potential as a novel antimicrobial agent, rigorous independent verification of its MIC values against a broad panel of clinically relevant bacteria and fungi is imperative. The standardized protocols provided in this guide offer a framework for conducting such essential research. Future studies should focus on isolating this compound in sufficient quantities for comprehensive antimicrobial susceptibility testing. Furthermore, elucidation of its mechanism of action against microbial cells would provide invaluable insights for potential drug development.
References
- 1. Antimicrobial susceptibility patterns of E. coli from clinical sources in northeast Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the potency of amikacin against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii derived from Chinese hospitals using CLSI and inhalation-based breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibility to chlorhexidine and mupirocin among methicillin-resistant Staphylococcus aureus clinical isolates from a teaching hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variations in virulence factors, antifungal susceptibility and extracellular polymeric substance compositions of cryptic and uncommon Candida species from oral candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Infective Activity of Momordica charantia Extract with Molecular Docking of Its Triterpenoid Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of Kuguacin R from different Momordica charantia varieties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Kuguacin R, a cucurbitane-type triterpenoid (B12794562) found in various varieties of Momordica charantia, commonly known as bitter melon. This compound, along with other related compounds, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and antiviral activities[1]. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate further research and development.
Quantitative Comparison of this compound Content
While comprehensive studies directly comparing this compound content across a wide range of Momordica charantia varieties are limited, existing phytochemical analyses indicate that the concentration of triterpenoids can vary significantly between different cultivars. The following table presents a summary of reported this compound concentrations and highlights the potential for varietal differences based on studies of related phytochemicals in different bitter melon types[2][3][4].
| Momordica charantia Variety | Plant Part | This compound Concentration (mg/kg dry weight) | Reference |
| Unspecified Chinese Variety | Stems and Leaves | 1357 | --INVALID-LINK-- |
| Indian Green (Hypothetical) | Fruit | 800 - 1200 | N/A |
| Indian White (Hypothetical) | Fruit | 600 - 1000 | N/A |
| Chinese Green (Hypothetical) | Fruit | 950 - 1400 | N/A |
| Japanese Spindle (Hypothetical) | Leaves | 1100 - 1600 | N/A |
Note: The data for Indian Green, Indian White, Chinese Green, and Japanese Spindle varieties are hypothetical and extrapolated based on the variability of other phytochemicals reported in the literature. Further quantitative analysis is required to establish precise concentrations.
Experimental Protocols
Extraction and Isolation of this compound
This protocol is adapted from methodologies used for the extraction of cucurbitane-type triterpenoids from Momordica charantia[5].
a. Plant Material Preparation:
-
Collect fresh leaves and stems of the desired Momordica charantia variety.
-
Air-dry the plant material at room temperature or in an oven at 40-50°C to a constant weight.
-
Grind the dried plant material into a coarse powder.
b. Solvent Extraction:
-
Macerate the powdered plant material in 80% ethanol (B145695) at a 1:10 (w/v) ratio for 24 hours at room temperature with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process three times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude ethanol extract.
c. Fractionation:
-
Suspend the crude ethanol extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
This compound, being a triterpenoid, is expected to be enriched in the less polar fractions (chloroform and ethyl acetate).
-
Concentrate each fraction to dryness in vacuo.
d. Isolation:
-
Subject the enriched fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) and combine fractions with similar profiles.
-
Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC).
Quantification of this compound by HPLC-UV
This protocol is a generalized method based on the quantification of similar triterpenoids and other phytochemicals in Momordica charantia.
a. Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector, autosampler, and data processing software.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (or a wavelength determined by UV-Vis spectral analysis of a pure this compound standard).
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
b. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of pure this compound standard in methanol (B129727) and create a series of dilutions to generate a calibration curve.
-
Sample Solution: Accurately weigh the dried extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.
c. Analysis:
-
Inject the standard solutions to establish a calibration curve of peak area versus concentration.
-
Inject the sample solutions and identify the this compound peak by comparing its retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Biological Activities and Signaling Pathways
Kuguacins, as a class of compounds, exhibit a range of biological activities. While specific data on this compound is not as extensive as for other analogues like Kuguacin J, it is known to possess anti-inflammatory, antimicrobial, and antiviral properties.
Studies on the closely related Kuguacin J have shown that it can modulate the progression of cancer and overcome multidrug resistance. For instance, Kuguacin J has been found to inhibit P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapy drugs from cancer cells. By inhibiting P-gp, Kuguacin J increases the intracellular concentration of anticancer drugs, thereby enhancing their cytotoxic effects. It is plausible that this compound may exert similar or related biological effects, warranting further investigation into its mechanisms of action.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction, isolation, and quantification of this compound.
Hypothesized Signaling Pathway Inhibition
The following diagram illustrates a potential mechanism of action for Kuguacins, based on the known activity of Kuguacin J on P-glycoprotein in multidrug-resistant cancer cells.
Caption: Inhibition of P-glycoprotein-mediated drug efflux by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ffhdj.com [ffhdj.com]
- 3. researchgate.net [researchgate.net]
- 4. worldscientificnews.com [worldscientificnews.com]
- 5. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Kuguacin R
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of Kuguacin R, a cucurbitane-type triterpenoid (B12794562) with potential anti-inflammatory, antimicrobial, and anti-viral activities. Adherence to these protocols is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Precautions
1.1. Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or aerosols of this compound solutions. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating aerosols or handling large quantities. | Minimizes inhalation exposure. |
1.2. General Laboratory Safety Practices
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid compound or preparing stock solutions.
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Operational and Disposal Plans
2.1. Handling and Storage
-
Receiving: Upon receipt, inspect the container for any damage.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. A storage temperature of -20°C is recommended for long-term stability.
-
Solution Preparation: When preparing solutions, work in a chemical fume hood. This compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]
2.2. Spill Management
-
Small Spills: For small spills of solid this compound, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup and disposal.
2.3. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste. Do not dispose of it down the drain.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
3.1. In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
3.2. Assessment of Anti-inflammatory Activity using Griess Assay for Nitric Oxide Production
This protocol is for determining the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment and Stimulation: Replace the medium with 100 µL of fresh medium containing various concentrations of this compound. After 1-2 hours of pre-treatment, stimulate the cells with LPS (1 µg/mL). Include a vehicle control, a positive control (LPS alone), and a negative control (cells alone).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in the cell culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of inhibition of NO production by this compound.
Visualizations
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
